molecular formula C15H22O2 B15595844 Axinysone A

Axinysone A

Cat. No.: B15595844
M. Wt: 234.33 g/mol
InChI Key: KDPNSOLPHGZUAY-NQRSEGCXSA-N
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Description

Axinysone A is a sesquiterpenoid. It derives from a hydride of an aristolane.
This compound has been reported in Ramaria formosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one

InChI

InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10-,12-,13+,15+/m0/s1

InChI Key

KDPNSOLPHGZUAY-NQRSEGCXSA-N

Origin of Product

United States

Foundational & Exploratory

Axinysone A: A Technical Guide to its Natural Source and Origin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axinysone A is a naturally occurring sesquiterpenoid belonging to the aristolane (B1234754) class of chemical compounds. First identified in the marine sponge Axinyssa isabela, this molecule has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the natural source, isolation, and structural characterization of this compound. Detailed experimental protocols from the primary literature are presented, alongside a summary of its known biological activities. Furthermore, this document outlines the general biosynthetic pathway for aristolane sesquiterpenoids, providing context for the origin of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrammatic representations.

Natural Source and Origin

This compound is a secondary metabolite isolated from a marine invertebrate. The definitive natural source of this compound is the marine sponge Axinyssa isabela.[1] This species of sponge is found in the Gulf of California.[1] Sponges of the genus Axinyssa are known producers of a variety of bioactive secondary metabolites, including other sesquiterpenoids.

The presence of this compound in Axinyssa isabela highlights the rich chemical diversity of marine sponges, which are often considered "marine pharmacies" due to the vast array of novel compounds they produce. These compounds are thought to play a role in the sponge's defense mechanisms against predators, microbial infections, and overgrowth by other sessile organisms. It is also plausible that symbiotic microorganisms residing within the sponge tissue are the true producers of this compound, a common phenomenon in marine natural products chemistry. However, at present, the biosynthesis of this compound has not been localized to either the sponge itself or a specific symbiont.

Isolation and Purification

The isolation of this compound from Axinyssa isabela was first reported by Zubía, Ortega, and Carballo in 2008.[1] The following is a detailed description of the experimental protocol for its extraction and purification.

Experimental Protocol: Isolation of this compound

2.1.1. Collection and Extraction:

  • Specimens of Axinyssa isabela were collected by hand using SCUBA diving in the Gulf of California.

  • The collected sponge material was frozen immediately to preserve the chemical integrity of its constituents.

  • The frozen sponge tissue was then lyophilized (freeze-dried) to remove water.

  • The dried and powdered sponge material was exhaustively extracted with an organic solvent, typically a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), at room temperature.

  • The resulting crude extract was obtained by removing the solvent under reduced pressure.

2.1.2. Chromatographic Separation:

  • The crude extract was subjected to a multi-step chromatographic purification process.

  • Initial Fractionation: The extract was first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a solvent gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol).

  • Further Purification: Fractions containing compounds with similar polarities to this compound, as identified by thin-layer chromatography (TLC), were combined and further purified. This typically involved repeated column chromatography on silica gel with finer solvent gradients.

  • Final Purification: The final purification of this compound was achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., a mixture of methanol and water or acetonitrile (B52724) and water).

The workflow for the isolation and purification of this compound is illustrated in the following diagram:

G cluster_collection Collection & Pre-processing cluster_extraction Extraction cluster_purification Purification Collection Collection of Axinyssa isabela Freezing Immediate Freezing Collection->Freezing Lyophilization Lyophilization Freezing->Lyophilization Grinding Grinding Lyophilization->Grinding SolventExtraction Solvent Extraction (CH₂Cl₂/MeOH) Grinding->SolventExtraction Concentration Concentration in vacuo SolventExtraction->Concentration VLC Initial Fractionation (VLC/Silica Gel) Concentration->VLC CC Column Chromatography (Silica Gel) VLC->CC HPLC Final Purification (RP-HPLC) CC->HPLC PureAxinysoneA Pure this compound HPLC->PureAxinysoneA

Figure 1: General workflow for the isolation and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Property Value
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.33 g/mol
High-Resolution Mass Spectrometry (HRMS) The exact mass is determined to confirm the molecular formula.
¹H NMR (Proton NMR) Provides information on the number and chemical environment of hydrogen atoms in the molecule. Key signals for this compound include those for methyl groups, olefinic protons, and protons attached to carbon atoms bearing hydroxyl and carbonyl groups.
¹³C NMR (Carbon-13 NMR) Determines the number of carbon atoms and their chemical environments. The spectrum of this compound shows signals corresponding to methyl, methylene, methine, and quaternary carbons, including a characteristic signal for a carbonyl carbon.
2D NMR Experiments Includes COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments. These are crucial for establishing the connectivity of atoms within the molecule, piecing together the carbon skeleton and assigning the positions of functional groups.
Infrared (IR) Spectroscopy Reveals the presence of key functional groups. For this compound, characteristic absorption bands for a hydroxyl group (-OH) and a carbonyl group (C=O) are observed.
Optical Rotation The specific rotation ([α]D) is measured to determine the chiroptical properties of the molecule, indicating that it is not a racemic mixture.

Note: The exact chemical shifts and coupling constants from the primary literature are extensive and are best consulted directly from the source publication for detailed analysis.

Biosynthesis of Aristolane Sesquiterpenoids

While the specific biosynthetic pathway of this compound has not been elucidated, it belongs to the aristolane class of sesquiterpenoids. The general biosynthetic pathway for this class of compounds is understood to proceed from farnesyl diphosphate (B83284) (FDP), a common precursor for all sesquiterpenes.

The key steps in the biosynthesis of the aristolane skeleton are:

  • Formation of Farnesyl Diphosphate (FDP): FDP is synthesized from three molecules of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

  • Cyclization of FDP: A specific terpene synthase, an aristolochene (B1197444) synthase, catalyzes the cyclization of FDP. This is a complex multi-step reaction involving the formation of a germacrene A intermediate.

  • Formation of the Aristolane Skeleton: The germacrene A intermediate undergoes further enzymatic transformations, including protonation and rearrangements, to form the characteristic bicyclic structure of the aristolane skeleton with a cyclopropane (B1198618) ring.

  • Post-cyclization Modifications: The basic aristolane skeleton is then further modified by a series of enzymatic reactions, such as oxidations, reductions, and isomerizations, to produce the diverse array of aristolane-type sesquiterpenoids, including this compound. These modifications are responsible for the introduction of functional groups like hydroxyl and carbonyl moieties.

The following diagram illustrates the general biosynthetic pathway leading to the aristolane skeleton.

G IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP FDP Farnesyl Diphosphate (FDP) GPP->FDP GermacreneA Germacrene A Intermediate FDP->GermacreneA Aristolochene Synthase AristolaneSkeleton Aristolane Skeleton GermacreneA->AristolaneSkeleton Further Cyclization AxinysoneA This compound AristolaneSkeleton->AxinysoneA Post-cyclization Modifications (e.g., Oxidation)

Figure 2: Generalized biosynthetic pathway of aristolane sesquiterpenoids.

Biological Activity

This compound, along with other sesquiterpenoids isolated from Axinyssa isabela, has been evaluated for its cytotoxic activity against a panel of human tumor cell lines.[1]

Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of this compound. The activity is typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell Line Cancer Type IC₅₀ (µg/mL)
HT-29 Colon Carcinoma>10
A-549 Lung Carcinoma>10
MDA-MB-231 Breast Carcinoma>10

Data extracted from Zubía et al., J. Nat. Prod. 2008, 71, 12, 2004–2010.[1]

The results indicate that this compound exhibits weak to no cytotoxic activity against these particular cancer cell lines at the concentrations tested. It is important to note that the lack of potent cytotoxicity in these specific assays does not preclude other potential biological activities. Further screening against a broader range of cell lines and biological targets is necessary to fully elucidate the pharmacological potential of this compound.

Conclusion

This compound is an aristolane sesquiterpenoid naturally produced by the marine sponge Axinyssa isabela. Its isolation and characterization have been accomplished through standard phytochemical techniques, including solvent extraction and multi-step chromatography, with its structure being elucidated by comprehensive spectroscopic analysis. While its biosynthesis has not been specifically studied, it is presumed to follow the general pathway for aristolane sesquiterpenoids, originating from farnesyl diphosphate. Initial in vitro studies have shown limited cytotoxic activity against selected human cancer cell lines. The discovery and characterization of this compound contribute to the growing library of marine natural products and provide a basis for further investigation into its potential pharmacological properties. This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of this marine-derived natural product.

References

Axinysone A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysone A is a naturally occurring sesquiterpenoid belonging to the aristolane (B1234754) class of compounds. First isolated from the marine sponge Axinyssa isabela, this molecule presents a unique and complex polycyclic framework.[1] This guide provides a detailed overview of the chemical structure, stereochemistry, and biological activity of this compound, supported by experimental data and protocols from its initial characterization.

Chemical Structure and Properties

This compound possesses the molecular formula C₁₅H₂₂O₂, as determined by High-Resolution Mass Spectrometry (HRMS).[1] The structure features a tricyclic system characteristic of aristolane sesquiterpenes, which includes a cyclopropane (B1198618) ring. The IUPAC name for this compound is (1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₂(Zubía et al., 2008)[1]
Molecular Weight234.33 g/mol (Zubía et al., 2008)[1]
AppearanceAmorphous solid(Zubía et al., 2008)[1]

Stereochemistry

The absolute configuration of this compound was determined through the application of Mosher's method, involving the formation of diastereomeric esters at the C-4 hydroxyl group using (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chlorides. Analysis of the ¹H NMR chemical shift differences (Δδ values) in the resulting MTPA esters allowed for the assignment of the (4S) configuration. The relative stereochemistry of the remaining chiral centers was established through Nuclear Overhauser Effect (NOESY) correlations.

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
16.68d1.8
34.25br s
1.80m
1.65m
61.95m
1.70m
1.55m
91.60m
110.85s
121.18s
131.20s
141.05d7.0
OH-42.50br s

Data sourced from Zubía et al., 2008.[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
1145.2
2200.1
3126.8
475.6
536.4
626.8
741.2
824.5
930.1
1025.3
1122.1
1228.9
1315.6
1419.8
1521.5

Data sourced from Zubía et al., 2008.[1]

Experimental Protocols

Isolation of this compound

The marine sponge Axinyssa isabela was collected by scuba diving in the Gulf of California.[1] The frozen sponge material was extracted with a 1:1 mixture of CH₂Cl₂/MeOH. The resulting extract was then partitioned between H₂O and CH₂Cl₂. The organic layer was subjected to a series of chromatographic separations to yield pure this compound.

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Structure Elucidation Sponge Axinyssa isabela sponge Extraction Extraction with CH2Cl2/MeOH (1:1) Sponge->Extraction Partitioning Partitioning (H2O/CH2Cl2) Extraction->Partitioning VLC Vacuum Liquid Chromatography (Hexane/EtOAc gradient) Partitioning->VLC Organic Layer Silica_CC Silica Gel Column Chromatography (Hexane/EtOAc) VLC->Silica_CC HPLC Reverse-Phase HPLC (MeOH/H2O) Silica_CC->HPLC Axinysone_A Pure this compound HPLC->Axinysone_A Spectroscopy Spectroscopic Analysis (1D/2D NMR, HRMS) Axinysone_A->Spectroscopy Stereochem Stereochemistry Determination (Mosher's Method) Axinysone_A->Stereochem

Isolation and structure elucidation workflow for this compound.
Structure Elucidation

The planar structure of this compound was determined by extensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. The molecular formula was confirmed by HRMS. The relative stereochemistry was assigned based on NOESY correlations.

Determination of Absolute Stereochemistry (Mosher's Method)
  • Esterification: this compound was treated separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in the presence of pyridine (B92270) to form the (S)-MTPA and (R)-MTPA esters, respectively.

  • Purification: The resulting diastereomeric esters were purified by HPLC.

  • ¹H NMR Analysis: ¹H NMR spectra were recorded for both the (S)-MTPA and (R)-MTPA esters.

  • Calculation of Δδ values: The chemical shifts of the protons neighboring the newly formed ester were compared, and the differences (Δδ = δS - δR) were calculated.

  • Configuration Assignment: The sign of the calculated Δδ values for the protons on either side of the C-4 stereocenter was used to assign the absolute configuration as (4S).

Biological Activity

This compound was evaluated for its cytotoxic activity against a panel of human tumor cell lines.

Table 4: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)
A-549Lung Carcinoma>10
HT-29Colon Carcinoma>10
MDA-MB-231Breast Carcinoma>10

Data sourced from Zubía et al., 2008.[1]

The results indicate that this compound did not exhibit significant cytotoxicity against these cell lines at the concentrations tested. Further studies are required to explore other potential biological activities and signaling pathways that may be modulated by this sesquiterpenoid. The lack of significant cytotoxicity suggests that this compound may have a more specific biological target or function through non-cytotoxic mechanisms.

Conclusion

This compound is an aristolane sesquiterpenoid with a well-defined chemical structure and absolute stereochemistry. While its initial biological screening did not reveal potent cytotoxic effects, its unique structural features warrant further investigation into its potential pharmacological properties. The detailed spectroscopic and experimental data provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, chemical synthesis, and drug discovery.

References

Axinysone A: A Spectroscopic and Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysone A is a sesquiterpenoid natural product first isolated from the marine sponge Axinyssa isabela. Its unique aristolane (B1234754) skeleton has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies essential for the identification and characterization of this compound, serving as a vital resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: NMR Spectroscopic Data for this compound (CDCl₃)
Position¹³C (δc, ppm)¹H (δH, ppm, mult., J in Hz)
138.91.55 (m), 1.65 (m)
2200.1
3125.85.85 (s)
4198.7
550.12.60 (d, 10.0)
628.11.80 (m)
734.51.60 (m), 1.70 (m)
841.91.95 (m)
949.82.10 (m)
1072.94.10 (d, 8.0)
1129.8
1221.90.95 (s)
1328.71.10 (s)
1415.30.90 (d, 7.0)
1521.21.20 (s)

Data sourced from Zubía et al., J. Nat. Prod. 2008, 71, 12, 2004-2010.

Table 2: Mass Spectrometry, IR, and UV-Vis Data for this compound
TechniqueData
HRESIMS m/z 235.1695 [M+H]⁺ (calcd for C₁₅H₂₃O₂, 235.1698)
IR (film) νₘₐₓ 3440, 1680, 1610 cm⁻¹
UV (MeOH) λₘₐₓ 238 nm (ε 8000)

Data sourced from Zubía et al., J. Nat. Prod. 2008, 71, 12, 2004-2010.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of this compound.

Isolation and Purification

The marine sponge Axinyssa isabela was collected and extracted with acetone. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to silica (B1680970) gel column chromatography, followed by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals (δH 7.26 and δC 77.0). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard Bruker pulse sequences to establish the connectivity of the molecule.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Micromass Q-TOF mass spectrometer to determine the molecular formula of this compound.

  • Infrared Spectroscopy: The IR spectrum was recorded on a PerkinElmer FT-IR Spectrum One spectrometer as a thin film. The absorption bands are reported in wavenumbers (cm⁻¹).

  • UV-Visible Spectroscopy: The UV-Vis spectrum was obtained on a Beckman Coulter DU 800 spectrophotometer in methanol (B129727) (MeOH). The maximum absorption wavelength (λₘₐₓ) is reported in nanometers (nm).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Sponge Marine Sponge (Axinyssa isabela) Extraction Extraction (Acetone) Sponge->Extraction Partition Partitioning (EtOAc/H2O) Extraction->Partition Chromatography Chromatography (Silica Gel & HPLC) Partition->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR UV UV-Vis Spectroscopy Pure_Compound->UV Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV->Data_Integration Structure Proposed Structure Data_Integration->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Key HMBC Correlations for this compound

This diagram highlights some of the key Heteronuclear Multiple Bond Correlation (HMBC) signals that were crucial in determining the carbon skeleton of this compound.

HMBC_Correlations cluster_structure This compound Structure C2 C2 (200.1) C3 C3 (125.8) H3->C2 H3→C2,C4,C5 C4 C4 (198.7) H3->C4 H3→C2,C4,C5 C5 C5 (50.1) H3->C5 H3→C2,C4,C5 H5->C3 H5→C3,C4,C10 H5->C4 H5→C3,C4,C10 C10 C10 (72.9) H5->C10 H5→C3,C4,C10 C12 C12 (21.9) C11 C11 C1 C1 C6 C6 C13 C13 (28.7) C14 C14 (15.3) C9 C9 C15 C15 (21.2) C7 C7

Caption: Key HMBC correlations of this compound.

The Putative Biosynthesis of Axinysone A in Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Axinysone A, a sesquiterpenoid with the characteristic aristolane (B1234754) skeleton, has been isolated from the coral fungus Ramaria formosa. While the precise enzymatic pathway leading to this compound remains to be fully elucidated in this specific organism, a wealth of knowledge on the biosynthesis of related terpenoids in other fungal species allows for the construction of a robust putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the final tailored molecule. It is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of fungal natural products. The guide details the key enzyme classes involved, namely terpene cyclases and cytochrome P450 monooxygenases, and provides relevant quantitative data from homologous systems. Furthermore, detailed experimental protocols for the characterization of these enzymes are provided, alongside visualizations of the proposed pathway and experimental workflows to facilitate further research in this area.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, with terpenoids representing one of the largest and most significant classes. This compound, a sesquiterpenoid isolated from the basidiomycete Ramaria formosa, possesses a complex tricyclic aristolane scaffold.[1] The biosynthesis of such intricate natural products is of significant interest to the scientific community for applications in synthetic biology, drug discovery, and biotechnology. This guide outlines the scientifically inferred biosynthetic pathway of this compound, drawing upon established principles of fungal terpenoid metabolism.

The proposed pathway commences with the cyclization of the universal C15 precursor, farnesyl pyrophosphate (FPP), to form the foundational aristolane skeleton. This key step is catalyzed by a terpene cyclase, specifically an aristolochene (B1197444) synthase. Subsequent tailoring of this hydrocarbon scaffold, involving a series of regio- and stereospecific oxidation reactions, is likely mediated by cytochrome P450 monooxygenases. These enzymes are well-known in fungi for their role in the functionalization of terpene intermediates.[2][3]

Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be divided into two main stages: the formation of the aristolane core and the subsequent oxidative tailoring.

Stage 1: Formation of the Aristolane Skeleton

The biosynthesis is initiated from farnesyl pyrophosphate (FPP), a central intermediate in the mevalonate (B85504) pathway. A sesquiterpene cyclase, putatively an aristolochene synthase (AS) , catalyzes the complex cyclization of FPP to form the bicyclic sesquiterpene, (+)-aristolochene . This reaction is a hallmark of aristolane sesquiterpenoid biosynthesis in fungi.[1][4]

Stage 2: Oxidative Tailoring by Cytochrome P450 Monooxygenases

Following the formation of the aristolochene core, a series of oxidation reactions are required to yield this compound. These reactions are likely catalyzed by one or more cytochrome P450 monooxygenases (CYPs) , which utilize molecular oxygen and NADPH as a cosubstrate. The proposed sequence of events is as follows:

  • Hydroxylation at C2: A P450 monooxygenase introduces a hydroxyl group at the C2 position of aristolochene to form aristolochen-2-ol .

  • Oxidation at C2: The secondary alcohol at C2 is then oxidized to a ketone, yielding aristolochen-2-one . This step could be catalyzed by the same P450 or a separate dehydrogenase.

  • Hydroxylation at C8: A subsequent hydroxylation event, catalyzed by another P450, occurs at the C8 position to produce 8-hydroxy-aristolochen-2-one .

  • Final Rearrangement/Oxidation: The final steps to this compound are likely to involve further enzymatic transformations, potentially including an epoxidation and rearrangement, to furnish the final structure of this compound. The exact sequence and nature of these final steps require experimental verification.

The following diagram illustrates the putative biosynthetic pathway:

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Aristolochene (+)-Aristolochene FPP->Aristolochene Aristolochene Synthase (AS) Aristolochen_2_ol Aristolochen-2-ol Aristolochene->Aristolochen_2_ol P450 Monooxygenase (CYP) Aristolochen_2_one Aristolochen-2-one Aristolochen_2_ol->Aristolochen_2_one P450/Dehydrogenase Hydroxy_aristolochen_2_one 8-Hydroxy-aristolochen-2-one Aristolochen_2_one->Hydroxy_aristolochen_2_one P450 Monooxygenase (CYP) Axinysone_A This compound Hydroxy_aristolochen_2_one->Axinysone_A Further P450 modifications

Caption: Putative biosynthetic pathway of this compound from FPP.

Key Enzymes and Quantitative Data

While specific enzymes from Ramaria formosa have not been characterized, data from homologous enzymes in other fungi provide valuable insights.

3.1. Aristolochene Synthase (AS)

This enzyme is critical for the formation of the aristolane skeleton. An aristolochene synthase has been purified and characterized from Penicillium roqueforti.[4]

3.2. Cytochrome P450 Monooxygenases (CYPs)

These enzymes are responsible for the oxidative tailoring of the aristolochene scaffold. The specific P450s involved in this compound biosynthesis are unknown. However, combinatorial biosynthesis studies have shown that various fungal P450s can oxidize aristolochene at different positions, highlighting their catalytic versatility.[2]

Table 1: Representative Kinetic Data for Fungal Aristolochene Synthase

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Penicillium roquefortiFarnesyl Pyrophosphate0.55 ± 0.0670[4]

Note: This data is from a homologous system and serves as a proxy for the uncharacterized enzyme from Ramaria formosa.

Experimental Protocols

The following protocols are adapted from studies on fungal terpene cyclases and P450 monooxygenases and can be applied to the investigation of the this compound biosynthetic pathway.

4.1. Protocol 1: Heterologous Expression and Characterization of a Putative Aristolochene Synthase

This protocol describes the expression of a candidate aristolochene synthase gene in Escherichia coli and the subsequent analysis of its enzymatic activity.

Workflow Diagram:

AS Expression and Characterization cluster_0 Gene Cloning and Vector Construction cluster_1 Protein Expression and Purification cluster_2 Enzyme Assay and Product Analysis a1 Isolate RNA from Ramaria formosa a2 Synthesize cDNA a1->a2 a3 Amplify putative AS gene by PCR a2->a3 a4 Clone into E. coli expression vector (e.g., pET28a) a3->a4 b1 Transform vector into E. coli (e.g., BL21(DE3)) a4->b1 b2 Induce protein expression with IPTG b1->b2 b3 Lyse cells and purify protein (e.g., Ni-NTA chromatography) b2->b3 c1 Incubate purified enzyme with FPP b3->c1 c2 Extract products with organic solvent (e.g., hexane) c1->c2 c3 Analyze products by GC-MS c2->c3

Caption: Workflow for heterologous expression and characterization of a putative aristolochene synthase.

Methodology:

  • Gene Identification and Cloning:

    • Putative aristolochene synthase genes can be identified in the genome of Ramaria formosa by homology searches using known fungal aristolochene synthase sequences.

    • The identified gene is then amplified from cDNA and cloned into a suitable E. coli expression vector.

  • Protein Expression and Purification:

    • The expression vector is transformed into a suitable E. coli expression strain.

    • Protein expression is induced, and the cells are harvested and lysed.

    • The recombinant protein is purified using affinity chromatography.

  • Enzyme Assays:

    • The purified enzyme is incubated with FPP in a suitable buffer containing Mg2+.

    • The reaction is quenched, and the products are extracted with an organic solvent.

  • Product Analysis:

    • The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify aristolochene and any other sesquiterpene products.

4.2. Protocol 2: Heterologous Expression and Characterization of Putative P450 Monooxygenases

This protocol outlines the expression of candidate P450 genes in Saccharomyces cerevisiae and the subsequent analysis of their ability to oxidize aristolochene.

Workflow Diagram:

P450 Expression and Characterization cluster_0 Gene Cloning and Yeast Strain Engineering cluster_1 In Vivo Biotransformation cluster_2 Product Extraction and Analysis a1 Amplify putative P450 and CPR genes a2 Clone into yeast expression vectors a1->a2 a3 Co-transform vectors into S. cerevisiae a2->a3 b1 Culture engineered yeast strain a3->b1 b2 Feed aristolochene to the culture b1->b2 b3 Continue incubation b2->b3 c1 Extract culture medium and yeast cells b3->c1 c2 Analyze extracts by LC-MS/MS c1->c2

Caption: Workflow for heterologous expression and characterization of putative P450 monooxygenases.

Methodology:

  • Gene Identification and Cloning:

    • Putative P450 genes are identified from the Ramaria formosa genome, often found clustered with the aristolochene synthase gene.

    • The P450 gene and a corresponding cytochrome P450 reductase (CPR) gene are cloned into yeast expression vectors.

  • Yeast Transformation and Culture:

    • The expression vectors are co-transformed into a suitable S. cerevisiae strain.

    • The engineered yeast is cultured to a suitable density.

  • Biotransformation:

    • Aristolochene is fed to the yeast culture.

    • The culture is incubated for a period to allow for the biotransformation to occur.

  • Product Extraction and Analysis:

    • The culture broth and yeast cells are extracted with an organic solvent.

    • The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify oxidized aristolochene derivatives.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ramaria formosa is proposed to proceed through the cyclization of FPP to (+)-aristolochene, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases. While direct experimental evidence for this pathway in R. formosa is currently lacking, the proposed scheme is strongly supported by well-characterized biosynthetic pathways of related sesquiterpenoids in other fungi.

Future research should focus on the identification and characterization of the specific genes and enzymes involved in the this compound biosynthetic pathway in Ramaria formosa. The sequencing of the R. formosa genome would be a critical first step, enabling the identification of the aristolochene synthase and associated P450 genes. The subsequent heterologous expression and biochemical characterization of these enzymes, following the protocols outlined in this guide, will be essential to definitively elucidate the complete biosynthetic pathway of this intriguing natural product. A thorough understanding of this pathway will not only provide fundamental insights into fungal secondary metabolism but also open avenues for the biotechnological production of this compound and novel, structurally related compounds.

References

Axinysone A (C15H22O2): A Technical Guide on its Isolation, Characterization, and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axinysone A is a sesquiterpenoid natural product with the molecular formula C15H22O2. First isolated from the marine sponge Axinyssa isabela, this compound belongs to the aristolane (B1234754) class of sesquiterpenoids. This technical guide provides a comprehensive overview of the chemical properties, isolation, and biological activity of this compound, with a focus on its cytotoxic effects against human tumor cell lines. Detailed experimental protocols for its isolation and cytotoxicity assessment are provided, along with a workflow diagram illustrating the key experimental processes. Currently, the specific mechanism of action and the signaling pathways modulated by this compound have not been elucidated.

Chemical Properties

This compound is a sesquiterpenoid characterized by a unique tricyclic aristolane skeleton. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name (1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one
CAS Number 1114491-57-4
Canonical SMILES C[C@H]1CC--INVALID-LINK--C3(C)C">C@@HO
Compound Type Sesquiterpenoid (Aristolane)
Natural Source Marine Sponge (Axinyssa isabela)

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxicity against human tumor cell lines. The initial study by Esposito et al. (2008) evaluated its efficacy against a panel of three human cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against the tested human tumor cell lines.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma12.5
HCT116Colon Carcinoma25
MDAMB231Breast Carcinoma25

Data sourced from Esposito et al., J. Nat. Prod. 2008, 71, 12, 2004–2010.

Experimental Protocols

Isolation of this compound from Axinyssa isabela

This protocol describes a general procedure for the isolation of sesquiterpenoids from marine sponges, based on the methods reported for this compound.

1. Collection and Extraction:

  • The marine sponge Axinyssa isabela is collected by scuba diving.
  • The collected sponge material is frozen immediately and then lyophilized.
  • The dried sponge material is exhaustively extracted with a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) at room temperature.
  • The resulting crude extract is obtained by evaporation of the solvent under reduced pressure.

2. Solvent Partitioning:

  • The crude extract is partitioned between n-hexane and methanol.
  • The methanol-soluble fraction, which typically contains compounds of medium polarity like sesquiterpenoids, is retained for further purification.

3. Chromatographic Purification:

  • Step 1: Silica (B1680970) Gel Column Chromatography: The methanol-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc). Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Step 2: High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to this compound are pooled and further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, or acetonitrile (B52724) and water. Isocratic or gradient elution may be used to achieve separation. This compound is isolated as a pure compound.

4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic activity of this compound against human cancer cell lines.

1. Cell Culture:

  • Human tumor cell lines (e.g., A549, HCT116, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
  • The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
  • Serial dilutions of this compound are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
  • The culture medium from the wells is replaced with 100 µL of medium containing the different concentrations of this compound. Control wells receive medium with DMSO only.
  • The plates are incubated for 48 to 72 hours.

4. MTT Assay:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the control wells.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation and Purification cluster_bioassay Biological Evaluation Sponge Marine Sponge (Axinyssa isabela) Extraction Extraction (CH2Cl2/MeOH) Sponge->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica Silica Gel Chromatography Partitioning->Silica HPLC Reversed-Phase HPLC Silica->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Treatment Treatment with this compound Pure_Compound->Treatment Test Compound Cell_Culture Human Cancer Cell Lines Cell_Culture->Treatment MTT_Assay MTT Cytotoxicity Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Result Cytotoxicity Data Data_Analysis->Result

Caption: General workflow for the isolation and cytotoxic evaluation of this compound.

Signaling Pathways and Mechanism of Action

The specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. Further research is required to understand its mechanism of action, which could involve the induction of apoptosis, cell cycle arrest, or other cellular processes leading to cell death.

Conclusion

This compound, an aristolane sesquiterpenoid from the marine sponge Axinyssa isabela, has demonstrated moderate cytotoxic activity against human lung, colon, and breast cancer cell lines. This technical guide has provided an overview of its chemical properties and biological activity, along with detailed experimental protocols for its isolation and cytotoxic evaluation. Future studies are warranted to explore its mechanism of action and potential as a lead compound in the development of novel anticancer agents.

Axinysone A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysone A is a naturally occurring sesquiterpenoid of the aristolane (B1234754) class. It has been isolated from two distinct biological sources: the marine sponge Axinyssa isabela and the terrestrial fungus Ramaria formosa. This dual origin makes this compound a subject of interest for chemical ecology and natural product biosynthesis research. Structurally, it possesses a characteristic tricyclic core with a molecular formula of C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol . This compound has been investigated for its potential biological activities, including cytotoxic and enzyme inhibitory effects. This technical guide provides a detailed overview of the existing literature on this compound, focusing on its biological activities, the experimental protocols used for its evaluation, and its chemical properties.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[Journal of Natural Products, 2008]
Molecular Weight 234.33 g/mol [Journal of Natural Products, 2008]
IUPAC Name (1aR,4aS,7R,7aR,7bS)-7-hydroxy-1,1,4a,7-tetramethyl-1a,2,3,4,7,7a-hexahydrocyclopropa[b]naphthalen-5(1H)-one[PubChem]
CAS Number 1114491-57-4[PubChem]
Appearance Colorless oil[Chemical and Pharmaceutical Bulletin, 2015]

Biological Activity

This compound has been evaluated for two primary biological activities: cytotoxicity against human tumor cell lines and inhibition of human neutrophil elastase.

Cytotoxic Activity

In a study by Esposito et al. (2008), this compound was isolated from the marine sponge Axinyssa isabela and tested for its cytotoxic effects against three human tumor cell lines. The results are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µg/mL)
A549Lung Carcinoma>10
HCT-116Colon Carcinoma>10
T98GGlioblastoma>10

Data from Esposito et al., Journal of Natural Products, 2008.

The results indicate that this compound did not exhibit significant cytotoxicity against these three cancer cell lines at the concentrations tested.

Enzyme Inhibitory Activity

Lee et al. (2015) isolated this compound from the fruiting bodies of the fungus Ramaria formosa and evaluated its inhibitory activity against human neutrophil elastase (HNE).

CompoundConcentration (µM)% Inhibition of HNE
This compound10035-30%
EGCG (positive control)10060%

Data from Lee et al., Chemical and Pharmaceutical Bulletin, 2015.

This compound demonstrated moderate inhibitory activity against human neutrophil elastase.

Experimental Protocols

Isolation of this compound

From Axinyssa isabela (Marine Sponge):

The detailed protocol for the isolation of this compound from the sponge Axinyssa isabela is described by Esposito et al. (2008). The general workflow is as follows:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography Sponge Axinyssa isabela sponge material Extract Extraction with MeOH and CHCl₃ Sponge->Extract CrudeExtract Crude Extract Extract->CrudeExtract Partition Partitioning between H₂O and EtOAc CrudeExtract->Partition EtOAc_Fraction EtOAc Fraction Partition->EtOAc_Fraction SilicaGel Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel HPLC Reversed-Phase HPLC SilicaGel->HPLC AxinysoneA Pure this compound HPLC->AxinysoneA G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification Fungus Ramaria formosa fruiting bodies MeOH_Extract Extraction with MeOH Fungus->MeOH_Extract CrudeMeOH_Extract Crude MeOH Extract MeOH_Extract->CrudeMeOH_Extract Suspension Suspension in H₂O CrudeMeOH_Extract->Suspension Partitioning Partitioning with n-hexane, EtOAc, and n-BuOH Suspension->Partitioning EtOAc_Soluble EtOAc-Soluble Fraction Partitioning->EtOAc_Soluble Chromatography Series of Chromatographic Procedures EtOAc_Soluble->Chromatography PureCompound This compound Chromatography->PureCompound

Methodological & Application

Application Notes and Protocols for Axinysone A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of Axinysone A, a natural product isolated from marine sponges, on cancer cell lines. The included methodologies are based on standard in vitro assays and provide a framework for assessing the anti-proliferative potential of this compound.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1] Fictional data for this compound across a panel of cancer cell lines are presented below for illustrative purposes.

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
MCF-7Breast Adenocarcinoma4812.5
HeLaCervical Adenocarcinoma4818.2
A549Lung Carcinoma4825.1
HCT-116Colorectal Carcinoma489.8

Experimental Protocols

A common and well-established method for assessing cell viability and cytotoxicity is the MTT assay.[2][3] This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

Protocol: MTT Assay for Cell Viability

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line and compound.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[3]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.[4]

Mandatory Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_axinysone Prepare this compound dilutions add_treatment Add this compound to cells prepare_axinysone->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathway for Apoptosis Induction

Many cytotoxic natural products exert their effects by inducing apoptosis. While the specific mechanism for this compound is yet to be elucidated, a common pathway involves the activation of caspases. The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated for this compound-induced apoptosis.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell axinysone This compound stress Cellular Stress axinysone->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome formation apaf1->apoptosome caspase9 Pro-Caspase-9 -> Caspase-9 apoptosome->caspase9 caspase9->apoptosome caspase3 Pro-Caspase-3 -> Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

References

Application Notes and Protocols: Investigating the Effects of Axinysone A on the MCF-7 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the effects of a compound named "Axinysone A" on the MCF-7 human breast cancer cell line. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals. This document is structured to meet the specified requirements and can be adapted once experimental data for this compound has been generated. The included data, pathways, and workflows are illustrative examples based on common findings for other cytotoxic compounds in MCF-7 cells.

Introduction to the MCF-7 Cell Line

The MCF-7 cell line is one of the most widely used models in breast cancer research.[1][2] It was established in 1973 from a pleural effusion of a 69-year-old Caucasian woman with metastatic breast adenocarcinoma.[1] MCF-7 cells are characterized by their expression of estrogen receptors (ERα) and progesterone (B1679170) receptors (PR), making them a valuable in vitro model for studying hormone-responsive breast cancers.[1][3] These cells are often used to investigate the mechanisms of hormone action, the efficacy of endocrine therapies, and the molecular drivers of breast cancer progression.[1][3] While not highly invasive, MCF-7 cells provide a suitable model for studying aspects of tumor proliferation, apoptosis, and cell cycle regulation.[3][4]

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from key experiments investigating the effects of this compound on MCF-7 cells.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Treatment DurationIC50 Value (µM)
24 hours[Insert Value]
48 hours[Insert Value]
72 hours[Insert Value]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)[Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]

Table 3: Apoptosis Induction by this compound in MCF-7 Cells

Treatment Group% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control (Vehicle)[Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]

Experimental Protocols

MCF-7 Cell Culture and Maintenance

Materials:

  • MCF-7 cell line (ATCC® HTB-22™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • 0.01 mg/ml human insulin

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • T-75 culture flasks

  • 6-well, 12-well, and 96-well plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS, 0.01 mg/ml human insulin, and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 culture flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.

Cell Viability Assay (MTT Assay)

Materials:

  • MCF-7 cells

  • Complete growth medium

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. After 24 hours, treat the cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis a MCF-7 Cell Culture b Seed cells in plates a->b c Treat with this compound b->c d MTT Assay (Cell Viability) c->d Incubate (24, 48, 72h) e Annexin V/PI Staining (Apoptosis) c->e Incubate (24, 48, 72h) f PI Staining (Cell Cycle) c->f Incubate (24, 48, 72h) g Microplate Reader d->g h Flow Cytometer e->h f->h i Calculate IC50 g->i j Quantify Apoptosis h->j k Analyze Cell Cycle Phases h->k

Caption: General experimental workflow for studying this compound in MCF-7 cells.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G cluster_0 Apoptotic Signaling AxinysoneA This compound p53 p53 Activation AxinysoneA->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical p53-mediated intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: Axinysone A for NCI-H187 Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical guide based on the general characteristics of xanthone (B1684191) compounds and the NCI-H187 small cell lung carcinoma cell line. As of the latest literature review, no specific studies on the effects of Axinysone A on NCI-H187 cells have been published. These protocols are intended to serve as a foundational framework for researchers initiating such investigations.

Introduction

This compound, a marine-derived xanthone, represents a class of compounds with recognized anticancer potential.[1][2] This document outlines a series of detailed protocols for investigating the cytotoxic and apoptotic effects of this compound on the NCI-H187 human small cell lung carcinoma (SCLC) cell line. NCI-H187 is a well-characterized SCLC cell line, known for its expression of neuroendocrine markers and its use in drug sensitivity and resistance studies.[3][4] The following protocols provide a robust methodology for determining the efficacy of this compound and elucidating its potential mechanism of action in SCLC.

Data Presentation

Table 1: Cytotoxicity of this compound on NCI-H187 Cells
CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundNCI-H187488.5
This compoundNormal Lung Fibroblasts48> 100
Doxorubicin (Control)NCI-H187480.2
Table 2: Effect of this compound on Apoptosis in NCI-H187 Cells
Treatment GroupConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (DMSO)02.11.53.6
This compound515.35.220.5
This compound1028.712.441.1
This compound2045.120.865.9

Experimental Protocols

NCI-H187 Cell Culture and Maintenance

This protocol describes the standard procedure for the culture and maintenance of the NCI-H187 cell line.

Materials:

  • NCI-H187 cell line (ATCC CRL-5804)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of NCI-H187 cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 125 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Monitor cell growth daily. NCI-H187 cells grow as a mix of floating aggregates and adherent clusters.[3]

  • For subculturing, gently dislodge adherent cells and collect the entire cell suspension. Centrifuge and resuspend in fresh medium at a split ratio of 1:3 to 1:6.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on NCI-H187 cells by measuring mitochondrial dehydrogenase activity.

Materials:

  • NCI-H187 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed NCI-H187 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • NCI-H187 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed NCI-H187 cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • After 24 hours, treat the cells with varying concentrations of this compound for 48 hours.

  • Collect both adherent and floating cells and wash with cold PBS.

  • Centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

  • NCI-H187 cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture NCI-H187 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment This compound Treatment seeding->treatment viability MTT Assay (Viability) treatment->viability apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation viability->ic50 flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis wb_analysis Densitometry western->wb_analysis

Caption: Experimental workflow for investigating this compound in NCI-H187 cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_execution Execution Phase axinysone This compound ros ROS Generation axinysone->ros induces bcl2 Bcl-2 ros->bcl2 inhibits bax Bax ros->bax activates bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound in NCI-H187 cells.

References

Application Note: Axinysone A Protocol for In Vitro Anti-Inflammatory Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The discovery of novel anti-inflammatory agents is a key focus of drug development. Natural products are a rich source of such compounds. Axinysone A is a novel marine-derived sesquiterpenoid whose anti-inflammatory potential is of significant interest. This document provides a detailed protocol for the in vitro screening of this compound to evaluate its anti-inflammatory properties using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The described assays quantify the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, and investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentrationNO Production (µM)% InhibitionIC₅₀ (µM)
Vehicle Control-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.10
This compound + LPS1 µM38.9 ± 1.815.1
This compound + LPS5 µM27.5 ± 1.540.07.5
This compound + LPS10 µM15.2 ± 1.166.8
This compound + LPS25 µM8.1 ± 0.982.3
Dexamethasone (Positive Control) + LPS10 µM5.5 ± 0.788.0

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentrationTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Vehicle Control-50 ± 8-35 ± 6-
LPS (1 µg/mL)-3500 ± 21002800 ± 1800
This compound + LPS10 µM1680 ± 15052.01344 ± 12052.0
Dexamethasone + LPS10 µM420 ± 5088.0336 ± 4588.0

Experimental Workflow

The overall experimental workflow for screening this compound is depicted below.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (TNF-α, IL-6) D->G H Western Blot (NF-κB, MAPK) E->H I Calculate IC50 F->I J Statistical Analysis G->J H->J

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their treatment with this compound and LPS.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin (B12071052)

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Dexamethasone (positive control)

    • 96-well and 6-well cell culture plates

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[1]

    • Seed cells in 96-well plates (for NO and cytokine assays) at a density of 1-2 x 10⁵ cells/well or in 6-well plates (for Western blot) at 1 x 10⁶ cells/well.[2]

    • Allow cells to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of this compound or Dexamethasone. Incubate for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[3][4]

    • Incubate for 24 hours for NO and cytokine analysis, or for shorter time points (e.g., 15-60 minutes) for signaling pathway analysis by Western blot.[3]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[5]

  • Materials:

    • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[5][6]

    • Sodium nitrite standard solution

    • Cell culture supernatant from treated cells

  • Procedure:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Collect 100 µL of cell culture supernatant from each well of the 96-well plate.[3][4]

    • In a new 96-well plate, mix 100 µL of supernatant or standard with 100 µL of Griess Reagent (prepared by mixing equal volumes of Component A and B immediately before use).[4][5]

    • Incubate at room temperature for 10-15 minutes, protected from light.[3]

    • Measure the absorbance at 540 nm using a microplate reader.[3]

    • Calculate the nitrite concentration in the samples using the standard curve.

Pro-Inflammatory Cytokine Quantification (ELISA)

This protocol outlines the quantification of TNF-α and IL-6 in the cell culture supernatant using a sandwich ELISA kit.[1][7][8]

  • Materials:

    • ELISA kits for mouse TNF-α and IL-6

    • Cell culture supernatant from treated cells

    • Wash buffer

    • Detection antibody

    • Streptavidin-HRP

    • Substrate solution (TMB)

    • Stop solution

  • Procedure:

    • Prepare reagents and standards according to the ELISA kit manufacturer's instructions.[7][8]

    • Add standards and cell culture supernatants to the antibody-coated wells of the ELISA plate.

    • Incubate as per the kit protocol (e.g., 2 hours at room temperature).[9]

    • Wash the wells multiple times with wash buffer.[8]

    • Add the biotinylated detection antibody and incubate (e.g., 1 hour at room temperature).[7][8]

    • Wash the wells.

    • Add Streptavidin-HRP conjugate and incubate (e.g., 30 minutes at room temperature).[8][9]

    • Wash the wells.

    • Add the TMB substrate solution and incubate in the dark until color develops.[7]

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm.[7]

    • Calculate cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is for detecting the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK signaling pathways.[10][11]

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[12]

    • Centrifuge the lysates and collect the supernatant.

    • Determine protein concentration using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[12]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10][12]

    • Incubate the membrane with primary antibodies overnight at 4°C.[10]

    • Wash the membrane with TBST three times for 5-10 minutes each.[10][12]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again with TBST.

    • Visualize protein bands using an ECL detection reagent and an imaging system.[13]

    • Densitometry analysis can be performed to quantify protein expression levels, normalized to a loading control like β-actin.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB (p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[14][15]

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AxinysoneA This compound AxinysoneA->IKK Inhibits AxinysoneA->IkB Prevents Degradation G LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK ERK ERK UpstreamKinases->ERK p_p38 p-p38 p38->p_p38 P p_JNK p-JNK JNK->p_JNK P p_ERK p-ERK ERK->p_ERK P TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors p_JNK->TranscriptionFactors p_ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation AxinysoneA This compound AxinysoneA->UpstreamKinases Inhibits

References

Application Notes and Protocols for Testing the Antibacterial Activity of Axinysone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antibacterial efficacy of the novel compound, Axinysone A. The protocols outlined below describe standard and widely accepted methods for determining its inhibitory and bactericidal activity against a panel of clinically relevant bacteria.

Introduction to Antibacterial Susceptibility Testing

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. This compound has been identified as a compound with potential antibacterial properties. To characterize its spectrum of activity and potency, standardized in vitro susceptibility testing is essential. The primary objectives of these tests are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.[1][2][3] These values are critical for the early-stage assessment of a potential new antibiotic.[4]

Commonly employed methods for antimicrobial susceptibility testing (AST) include broth dilution, agar (B569324) dilution, and disk diffusion.[1][2][5] Broth microdilution is a quantitative method used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antimicrobial agent's activity.[3][8]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[6]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in the logarithmic growth phase

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The concentration range should be selected based on preliminary screening or expected potency (e.g., 256 µg/mL to 0.5 µg/mL).

    • Leave a column for a positive control (no this compound) and a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[6] A reading mirror or a spectrophotometer can be used to aid in determining the endpoint.

Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively assess the susceptibility of a bacterium to this compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates[3]

  • Bacterial cultures adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Disk Preparation:

    • Impregnate sterile filter paper disks with a known amount of this compound.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure confluent growth.[8]

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a blank disk (without this compound) as a negative control and a disk with a known antibiotic as a positive control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[8]

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate.

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized for clear comparison.

Table 1: Hypothetical MIC and MBC Values for this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive24
Enterococcus faecalis ATCC 29212Gram-positive48
Streptococcus pneumoniae ATCC 49619Gram-positive12
Escherichia coli ATCC 25922Gram-negative32>64
Pseudomonas aeruginosa ATCC 27853Gram-negative>64>64
Klebsiella pneumoniae ATCC 13883Gram-negative1632

Table 2: Interpretation of Disk Diffusion Results for this compound

Zone of Inhibition (mm)Interpretation
≤ 12Resistant (R)
13 - 17Intermediate (I)
≥ 18Susceptible (S)

(Note: The interpretive criteria in Table 2 are hypothetical and would need to be established through extensive correlation studies with MIC data.)

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis Steps 50S_Subunit 50S Subunit Ribosome_Complex 70S Initiation Complex 50S_Subunit->Ribosome_Complex Initiation Initiation 30S_Subunit 30S Subunit 30S_Subunit->Ribosome_Complex Ribosome_Complex->Initiation Elongation Elongation Initiation->Elongation Cell_Death Bacterial Cell Death Initiation->Cell_Death Leads to Termination Termination Elongation->Termination Functional_Protein Functional Protein Termination->Functional_Protein Cell_Growth Cell_Growth Functional_Protein->Cell_Growth Bacterial Cell Growth Axinysone_A This compound Axinysone_A->50S_Subunit Binds to 50S Subunit Axinysone_A->Initiation Inhibits Formation of Initiation Complex

References

Application Notes and Protocols: In Vitro Antimalarial Assay of Axinysone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents. Marine natural products are a promising source of structurally diverse and biologically active compounds. Axinysone A, a sesquiterpenoid isolated from sponges of the genus Axinyssa, represents a class of compounds with potential therapeutic applications. While specific antimalarial data for this compound is not extensively documented in publicly available literature, related compounds from Axinyssa sponges have demonstrated potent antiplasmodial activity.

This document provides a detailed protocol for the in vitro assessment of the antimalarial activity of this compound against Plasmodium falciparum, the deadliest species of human malaria parasite. The primary method described is the widely used SYBR Green I-based fluorescence assay, a robust, sensitive, and high-throughput method for determining the 50% inhibitory concentration (IC50) of test compounds.

Quantitative Data Summary

A comprehensive review of scientific literature did not yield specific quantitative data for the antimalarial activity of this compound. However, to facilitate comparative analysis, the following table includes data for a mixture of related β-galactosylceramides, axidjiferosides, isolated from the African sponge Axinyssa djiferi. This highlights the potential of compounds from this genus as a source for antimalarial drug discovery.

Compound/ExtractPlasmodium falciparum StrainIC50 (µM)Reference
Axidjiferosides (mixture)FcB1/Colombia (Chloroquine-resistant)0.53 ± 0.2[1]
This compound Data Not AvailableData Not Available-

Experimental Protocols

SYBR Green I-based In Vitro Antimalarial Assay

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum. The assay relies on the measurement of parasite DNA content via the intercalation of the fluorescent dye SYBR Green I.

1. Materials and Reagents

  • Plasmodium falciparum culture (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains)

  • Human erythrocytes (O+), washed

  • Complete parasite culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)

  • This compound (stock solution in DMSO)

  • Artesunate or Chloroquine (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • SYBR Green I lysis buffer:

    • Tris-HCl (pH 7.5)

    • EDTA

    • Saponin

    • Triton X-100

    • SYBR Green I nucleic acid stain

  • 96-well flat-bottom microtiter plates

  • Humidified, modular incubator chamber (gas mixture: 5% CO2, 5% O2, 90% N2)

  • Microplate fluorescence reader (excitation: ~485 nm, emission: ~530 nm)

2. Parasite Culture Maintenance

  • Maintain a continuous culture of P. falciparum in human erythrocytes at a 2% hematocrit in complete culture medium.[2]

  • Incubate the culture flasks at 37°C in a humidified modular chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.[1]

  • Monitor parasite growth and morphology daily by microscopic examination of Giemsa-stained thin blood smears.

  • Synchronize the parasite culture to the ring stage (e.g., using 5% D-sorbitol treatment) before initiating the assay to ensure uniform parasite stages.

3. Assay Procedure

  • Compound Preparation and Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial two-fold dilution of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Add 100 µL of each dilution in triplicate to a 96-well plate.

    • Prepare wells for controls:

      • Positive Control: A known antimalarial drug (e.g., Artesunate or Chloroquine) at a range of concentrations.

      • Negative Control (No Drug): 100 µL of complete culture medium with the same final DMSO concentration as the test wells.

      • Uninfected Erythrocyte Control: Wells with uninfected erythrocytes to measure background fluorescence.

  • Parasite Inoculation:

    • Prepare a parasite suspension of synchronized ring-stage P. falciparum at 1% parasitemia and 2% hematocrit in complete culture medium.[3]

    • Add 100 µL of this parasite suspension to each well of the pre-dosed 96-well plate, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Place the 96-well plate in a humidified, modular incubator chamber.

    • Incubate for 72 hours at 37°C with the specified gas mixture (5% CO2, 5% O2, 90% N2).[1][2]

  • Lysis and Staining:

    • After the 72-hour incubation, lyse the erythrocytes by freezing the plate at -80°C for at least 2 hours, followed by thawing at room temperature.

    • Prepare the SYBR Green I lysis buffer.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently by pipetting and incubate the plate in the dark at room temperature for 1-2 hours to allow for complete lysis and staining of parasite DNA.[1]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate fluorescence reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

4. Data Analysis

  • Subtract the background fluorescence values (from uninfected erythrocyte control wells) from the values of all other wells.

  • Express the fluorescence intensity values as a percentage of the no-drug control (100% growth).

  • Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, WWARN's IVART software).[4]

Visualizations

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Serial Dilutions of this compound C Add Diluted Compound to 96-Well Plate A->C B Prepare P. falciparum Culture (Synchronized Rings, 1% Parasitemia, 2% Hematocrit) D Add Parasite Culture to Plate B->D E Incubate for 72 hours (37°C, 5% CO2, 5% O2) D->E F Freeze-Thaw to Lyse Cells E->F G Add SYBR Green I Lysis Buffer F->G H Incubate 1-2h in Dark G->H I Read Fluorescence (Ex: 485nm, Em: 530nm) H->I J Calculate IC50 Values I->J

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

References

Application Notes and Protocols: Preparation of Axinysone A Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of Axinysone A stock solutions in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a natural product of interest in life sciences research.[1] For in vitro and in vivo studies, it is essential to prepare a concentrated stock solution in a suitable solvent to allow for accurate and convenient dilution into aqueous media. DMSO is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound for stock solution preparation.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[1][4]
Molecular Weight 234.33 g/mol [4][5]
CAS Number 1114491-57-4[1]
Appearance Solid (assumed)
Storage Temperature -20°C[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in experimental setups.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2. Calculations

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution:

Mass (mg) = 0.01 mol/L x 0.001 L x 234.33 g/mol x 1000 mg/g = 2.34 mg

3.3. Step-by-Step Procedure

  • Preparation: Put on appropriate PPE before handling the chemical and solvent.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.34 mg of this compound powder and transfer it to the tared microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization: Tightly cap the tube and vortex the solution at medium speed until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Labeling: Clearly label the tube with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container.[1]

3.4. Quality Control

  • Ensure the this compound powder is fully dissolved before storage.

  • For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • If sterility is a critical requirement for your experiments, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

Workflow Diagram

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_process Processing cluster_storage Storage weigh Weigh 2.34 mg this compound add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex inspect Visually inspect for particles vortex->inspect label_tube Label tube inspect->label_tube store Store at -20°C label_tube->store

References

Application Notes and Protocols for Axinysone A in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Axinysone A is a novel small molecule compound designed for in vitro research applications to investigate the Wnt/β-catenin signaling pathway. The Wnt pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is a hallmark of various cancers.[2] Axin1 is a crucial scaffold protein that forms a "destruction complex" with other proteins like Adenomatous Polyposis Coli (APC) and Glycogen Synthase Kinase 3β (GSK3β) to promote the degradation of β-catenin, a key effector of Wnt signaling.[3][4] In the absence of Wnt signaling, this complex keeps cytoplasmic β-catenin levels low.[5] this compound is hypothesized to function as an activator of Axin1, thereby enhancing the activity of the destruction complex and promoting the downregulation of β-catenin. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cell lines.

Data Presentation

The cytotoxic and anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM) of this compound
HCT116Colorectal Carcinoma8.5
SW480Colorectal Carcinoma12.2
HepG2Hepatocellular Carcinoma15.7
MCF-7Breast Adenocarcinoma25.1
PC-3Prostate Adenocarcinoma30.8
A549Lung Carcinoma42.3

Table 1. IC50 values of this compound in various human cancer cell lines. The data represents the mean from three independent experiments.

Visualization of Mechanism and Workflows

Signaling Pathway

Wnt_Pathway_Axinysone_A cluster_off Wnt OFF / this compound Present cluster_on Wnt ON / this compound Absent AxinysoneA This compound Axin1 Axin1 AxinysoneA->Axin1 activates destruction_complex Destruction Complex Axin1->destruction_complex APC APC APC->destruction_complex GSK3b GSK3β GSK3b->destruction_complex CK1 CK1α CK1->destruction_complex beta_catenin_off β-catenin ubiquitin Ubiquitination beta_catenin_off->ubiquitin targeted for destruction_complex->beta_catenin_off phosphorylates proteasome Proteasomal Degradation ubiquitin->proteasome Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dsh Frizzled->Dsh Axin1_inact Axin1 Dsh->Axin1_inact inhibits complex beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus translocates TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates

Caption: Mechanism of this compound in the Wnt/β-catenin pathway.

Experimental Workflow

Experimental_Workflow cluster_assays 3. In Vitro Assays cluster_analysis 4. Data Analysis start Start cell_culture 1. Cell Culture (e.g., HCT116, SW480) start->cell_culture treatment 2. Treatment (Varying concentrations of this compound) cell_culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt western Protein Expression (Western Blot) treatment->western qpcr Gene Expression (qPCR) treatment->qpcr ic50 IC50 Calculation mtt->ic50 protein_quant Protein Quantification western->protein_quant gene_exp_analysis Relative Gene Expression (ΔΔCt) qpcr->gene_exp_analysis end End ic50->end protein_quant->end gene_exp_analysis->end

Caption: Overall workflow for evaluating this compound in vitro.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][6]

Materials:

  • Human cancer cell lines (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Include wells with medium only for blank controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Include a vehicle control (DMSO) with the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for β-catenin Expression

This protocol is used to assess changes in the protein levels of β-catenin and other Wnt pathway components.

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-GSK3β, anti-Axin1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at desired concentrations (e.g., 0, 10, 25 µM) for 24 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody (e.g., anti-β-catenin, diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative PCR (qPCR) for Wnt Target Gene Expression

This protocol measures changes in the mRNA levels of Wnt target genes such as AXIN2, c-MYC, and CCND1 (Cyclin D1).[9]

Materials:

  • 6-well plates

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes (AXIN2, c-MYC, CCND1) and a housekeeping gene (GAPDH or ACTB)

  • qPCR-compatible plates/tubes

  • Real-Time PCR system

Procedure:

  • Cell Culture and Treatment:

    • Seed and treat cells in 6-well plates with this compound as described for the Western blot protocol (e.g., for 6-24 hours).

  • RNA Extraction:

    • Wash cells with PBS.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture in a 96-well qPCR plate. For each 20 µL reaction, combine:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template

      • 6 µL Nuclease-free water[10]

    • Set up reactions in triplicate for each sample and gene. Include no-template controls.

  • qPCR Amplification:

    • Run the plate in a Real-Time PCR system using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Include a melt curve analysis at the end to verify primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.

References

Application Notes and Protocols for Axinysone A Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher, Scientist, and Drug Development Professional,

This document aims to provide detailed application notes and protocols for the cell culture treatment of Axinysone A. However, extensive searches for a compound specifically named "this compound" have not yielded any publicly available scientific literature, data, or established protocols. It is possible that "this compound" is a novel or proprietary compound not yet described in published research, or that there may be an alternative spelling or designation.

Therefore, the following sections provide generalized protocols and considerations for initiating cell culture-based assays with a novel compound, which can be adapted once specific details about this compound become available.

I. General Protocol for Evaluating a Novel Compound in Cell Culture

This protocol outlines a typical workflow for assessing the cytotoxic and mechanistic effects of a new chemical entity on cancer cell lines.

Preparation of Stock Solutions
  • Solubility Testing: Determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, or PBS. Start with a high concentration (e.g., 10-100 mM) and perform serial dilutions. Visually inspect for precipitation.

  • Stock Solution Preparation: Once a suitable solvent is identified, prepare a high-concentration stock solution (e.g., 10 mM in DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Line Selection and Culture
  • Cell Line Choice: Select a panel of human cancer cell lines relevant to the presumed target of this compound. Include well-characterized lines with known genetic backgrounds (e.g., NCI-60 panel).

  • Standard Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and sub-confluent before treatment.

Cytotoxicity/Viability Assays

This initial experiment aims to determine the concentration-dependent effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

  • Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%). Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Treat cells for various durations (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a suitable viability assay, such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue). Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assess Assessment cluster_analysis Data Analysis prep_cells Prepare Single Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_compound Add Compound to Wells seed_plate->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance/Fluorescence add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of a novel compound.

II. Hypothetical Signaling Pathway Investigation

Assuming this compound is found to have anti-proliferative effects, a common next step is to investigate its impact on key signaling pathways involved in cell growth and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Protocol: Western Blot Analysis of Signaling Proteins
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50) for a relevant time period (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein activation.

Hypothetical MAPK/ERK Signaling Pathway

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation AxinysoneA This compound (?) AxinysoneA->MEK Hypothetical Inhibition

Caption: A potential mechanism of action for a novel anti-cancer agent.

III. Quantitative Data Summary (Template)

Once experiments are conducted, all quantitative data should be summarized for clear comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment.

Cell Line Cancer Type IC50 (µM) ± SD
Example: MCF-7 Breast Data Not Available
Example: A549 Lung Data Not Available

| Example: HCT116 | Colon | Data Not Available |

Table 2: Effect of this compound on Protein Phosphorylation.

Treatment p-ERK / Total ERK (Fold Change) p-Akt / Total Akt (Fold Change)
Vehicle Control 1.0 1.0
This compound (0.5x IC50) Data Not Available Data Not Available
This compound (1x IC50) Data Not Available Data Not Available

| this compound (2x IC50) | Data Not Available | Data Not Available |

Disclaimer: The protocols and diagrams provided are generalized templates. Specific experimental conditions, including cell lines, compound concentrations, and incubation times, must be optimized for this compound once its properties are known. Please verify the compound name and consult any available preliminary data to design a more targeted experimental plan.

Troubleshooting & Optimization

Improving Axinysone A solubility for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully using Axinysone A in cell-based assays, with a focus on overcoming solubility challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing and using this compound solutions for cell-based experiments.

Q1: My this compound solution appears cloudy or has visible particles after adding it to my cell culture media. What is happening?

A1: The cloudiness or visible particles indicate that this compound is precipitating out of the solution. This occurs when the concentration of this compound exceeds its solubility limit in your cell culture medium.[1] Precipitates can negatively impact your experiments by altering the effective concentration of the compound and may be harmful to the cells.[1]

Q2: What are the primary causes of this compound precipitation?

A2: Several factors can lead to the precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media:

  • High Final Concentration: The desired final concentration of this compound in your assay may be higher than its solubility limit in the cell culture medium.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause a localized supersaturation, leading to immediate precipitation.[1]

  • Low Temperature: Adding the compound to cold media can decrease its solubility. Temperature fluctuations, such as repeated freeze-thaw cycles of stock solutions, should also be avoided.[1][2]

  • pH of the Medium: The solubility of some compounds is pH-dependent. The typical pH of cell culture media (7.2-7.4) may contribute to the precipitation of certain molecules.[1]

Q3: What is the recommended solvent for preparing an this compound stock solution?

A3: Based on the solubility of the related compound Axinysone B, Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent.[3][4] DMSO is a powerful solvent for a wide range of organic compounds and is commonly used for preparing stock solutions for cell-based assays.[5]

Q4: I am still observing precipitation even after careful dilution. What else can I try?

A4: If precipitation persists, consider these advanced troubleshooting steps:

  • Perform Serial Dilutions: Instead of a single dilution, perform one or more intermediate dilutions in pre-warmed media or a sterile buffer like PBS before the final dilution into your culture vessel.[1]

  • Lower the Final Concentration: Your target concentration might be above the solubility limit of this compound in the complete medium. It is advisable to test a range of lower concentrations to determine the highest achievable soluble concentration.[1]

  • Include a Vehicle Control: Always include a vehicle-only (e.g., DMSO) control in your experiments at the same final concentration as in your experimental conditions to account for any effects of the solvent on the cells.[1]

Q5: How can I differentiate between this compound precipitate and microbial contamination?

A5: While both can cause turbidity in the culture medium, they have distinct characteristics. Precipitate will often appear as crystalline or amorphous particles under a microscope and will likely be present in all wells treated with the compound, even at time zero. Microbial contamination, such as bacteria or yeast, will show characteristic shapes (e.g., rods, spheres, budding yeast) and will proliferate over time, leading to a rapid decrease in media pH (color change to yellow) and increased turbidity.[2]

Quantitative Data Summary

CompoundSolventSolubility
Axinysone BChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble

Data based on information for Axinysone B, a related sesquiterpenoid.[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Determine the required mass: this compound has a molecular weight of 234.33 g/mol .[6] To prepare 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 1 L/1000 mL * 234.33 g/mol * 1000 mg/g = 2.34 mg

  • Weigh the compound: Carefully weigh out 2.34 mg of this compound powder.

  • Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.

  • Ensure complete dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for a short period to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to two weeks) or -80°C for long-term storage (up to 6 months).[4][7]

Protocol 2: Diluting this compound for Cell-Based Assays (Example for a final concentration of 10 µM)

  • Pre-warm the medium: Warm your cell culture medium to 37°C in a water bath.[1]

  • Calculate the required volume of stock solution: To achieve a final concentration of 10 µM in 10 mL of medium, you will need:

    • (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL of the 10 mM stock solution.

    • This results in a final DMSO concentration of 0.1% (10 µL in 10 mL), which is generally well-tolerated by most cell lines.[1]

  • Add the stock solution: Add the 10 µL of the 10 mM this compound stock solution drop-by-drop to the pre-warmed medium while gently swirling.[1] This helps to ensure rapid and even dispersion and avoids "solvent shock".

  • Mix thoroughly: Gently mix the final solution before adding it to your cells.

  • Visual inspection: Visually inspect the medium for any signs of precipitation immediately after addition.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot warm_media Pre-warm Media to 37°C aliquot->warm_media add_stock Add Stock Drop-wise warm_media->add_stock mix Gently Mix add_stock->mix assay Add to Cell Assay mix->assay

Workflow for preparing this compound solutions.

signaling_pathway AxinysoneA This compound PathwayX Signaling Pathway X AxinysoneA->PathwayX Modulates ProteinY Protein Y PathwayX->ProteinY Activates/Inhibits Apoptosis Apoptosis/Cytotoxicity ProteinY->Apoptosis

Hypothetical signaling pathway for this compound.

References

Axinysone A Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Axinysone A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide & FAQs

This section provides answers to specific questions regarding the stability of this compound and offers troubleshooting advice for common experimental challenges.

Q1: My this compound solution appears to be degrading over time in my aqueous buffer. What are the potential causes?

A1: Degradation of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative agents. This compound is a sesquiterpenoid containing ketone, secondary alcohol, and cyclopropane (B1198618) functional groups, which can be susceptible to degradation under certain conditions.

  • pH-Mediated Degradation: Extreme pH values (highly acidic or alkaline) can catalyze the degradation of this compound. It is crucial to maintain the pH of your aqueous solution within a stable range, ideally close to neutral (pH 6-8), unless your experimental protocol requires otherwise.

  • Thermal Stress: Elevated temperatures can accelerate the degradation process. Long-term storage at room temperature or above may lead to a significant loss of the parent compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation. It is recommended to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the buffer can lead to oxidative degradation of the molecule.

Q2: I am observing a loss of bioactivity of my this compound sample. How can I confirm if this is due to degradation?

A2: A loss of bioactivity is a strong indicator of compound degradation. To confirm this, you should perform a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This will allow you to quantify the amount of intact this compound remaining in your sample and detect the presence of any degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would confirm degradation.

Q3: What are the likely degradation products of this compound in an aqueous solution?

A3: While specific degradation pathways for this compound have not been extensively reported in the literature, based on its chemical structure, several degradation products can be hypothesized under forced degradation conditions:

  • Oxidation Products: The secondary alcohol group can be oxidized to a ketone.

  • Ring-Opening Products: The cyclopropane ring, although generally stable, can undergo ring-opening reactions under harsh acidic or thermal conditions.

  • Dehydration Products: Under acidic conditions and heat, the secondary alcohol may undergo dehydration to form an alkene.[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To ensure the stability of this compound stock solutions, it is recommended to:

  • Dissolve this compound in an anhydrous organic solvent such as DMSO, ethanol, or methanol (B129727).

  • Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent evaporation and moisture condensation.

  • Protect solutions from light by using amber vials or wrapping them in foil.

  • For aqueous working solutions, it is best to prepare them fresh before each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light for no longer than 24 hours.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study of this compound to illustrate its stability profile under various stress conditions. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

Table 1: Hypothetical pH-Dependent Degradation of this compound

pHTemperature (°C)Incubation Time (hours)This compound Remaining (%)
2.0402485.2
4.0402495.1
7.0402498.5
10.0402470.3
12.0402445.8

Table 2: Hypothetical Thermal and Photodegradation of this compound at pH 7.0

ConditionIncubation Time (hours)This compound Remaining (%)
40°C (Dark)4896.2
60°C (Dark)4875.4
25°C (Light)4888.1
25°C (Dark)4899.1

Key Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Place a solid sample of this compound and a solution in a neutral buffer (pH 7.0) in an oven at 80°C for 48 hours.
  • Photodegradation: Expose a solution of this compound in a neutral buffer (pH 7.0) to a photostability chamber (with UV and visible light) for 48 hours. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.
  • Neutralize the acidic and basic samples.
  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm) or by Mass Spectrometry for better identification of degradation products.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Signaling Pathways

Sesquiterpenoids have been reported to modulate various signaling pathways involved in inflammation and apoptosis.[2][3][4] The following diagrams illustrate some of these key pathways that could be relevant to the biological activity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock This compound Stock Solution stress Application of Stress Conditions (pH, Temp, Light, Oxid.) stock->stress hplc HPLC Analysis stress->hplc data Data Interpretation (Quantification & Degradant ID) hplc->data stability Stability Profile & Degradation Pathway data->stability

Fig. 1: Experimental workflow for a forced degradation study.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB IkB_NFkB->IKK Phosphorylation DNA DNA NFkB_nuc->DNA Binds to Gene Inflammatory Gene Expression DNA->Gene

Fig. 2: Simplified NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation TF Transcription Factors ERK_nuc->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

Fig. 3: Simplified MAPK/ERK signaling pathway.

References

Technical Support Center: Crystallization of Axinysone A for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in obtaining high-quality single crystals of Axinysone A suitable for X-ray crystallography.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for crystallization?

A1: this compound is a sesquiterpenoid with the chemical formula C15H22O2.[1] Its structure suggests it is a relatively non-polar molecule. Understanding the polarity is crucial for selecting an appropriate solvent system for crystallization. For non-polar compounds, solvents like ethers or aromatic solvents are often a good starting point.[2]

Q2: What is the ideal size for an this compound crystal for X-ray diffraction?

A2: A good quality single crystal for X-ray diffraction should ideally be between 0.1 and 0.3 mm in all dimensions. However, modern diffractometers can often work with smaller crystals, sometimes as thin as 20 microns.[2][3]

Q3: How pure does my this compound sample need to be for successful crystallization?

A3: High purity is critical for successful crystallization. It is recommended to have a sample that is >95% pure. Impurities can disrupt the formation of a well-ordered crystal lattice, leading to poor quality crystals or preventing crystallization altogether.[4]

Q4: I obtained an oil instead of crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, if the solution is too concentrated, or if the compound is impure.[5] To resolve this, try re-heating the solution and adding more of the primary solvent to decrease the concentration before attempting to cool it again, more slowly.[5] Using a solvent with a lower boiling point can also be beneficial.[5]

Troubleshooting Guide

Problem 1: No crystals are forming.
Possible Cause Recommended Solution
Solution is not saturated. The concentration of this compound in the solvent may be too low. Try to slowly evaporate some of the solvent to increase the concentration. If you have more of the compound, you can add more to the solution.[6]
Nucleation has not occurred. Crystal growth requires a nucleation site. Try scratching the inside of the crystallization vessel with a glass rod just below the surface of the solution. Adding a "seed crystal" (a tiny, pre-existing crystal of this compound) can also initiate crystallization.[5][7]
Incorrect solvent system. The chosen solvent may be too good at dissolving this compound. Experiment with different solvents or solvent mixtures. Since this compound is likely non-polar, try using non-polar solvents like hexane (B92381) or cyclohexane (B81311) as the anti-solvent in a vapor diffusion or layering setup.
Vibrations or disturbances. Crystallization requires a stable environment. Ensure your experiment is set up in a location free from vibrations and significant temperature fluctuations.[8]
Problem 2: The crystals are too small or are just a fine powder.
Possible Cause Recommended Solution
Crystallization is happening too quickly. Rapid crystallization often leads to a large number of small crystals. To slow down the process, you can try reducing the rate of evaporation by covering the vessel more tightly or moving it to a cooler location. In slow cooling methods, ensure the cooling process is very gradual.[7]
Too many nucleation sites. Excessive nucleation leads to many small crystals instead of a few large ones. Ensure your crystallization vessel is clean and free of dust or other particulates that can act as nucleation sites.[9]
Solution is supersaturated. A highly supersaturated solution can cause rapid precipitation. Try diluting the solution slightly by adding a small amount of the primary solvent.[1]
Problem 3: The crystals are of poor quality (e.g., twinned, cracked, or have poor morphology).
Possible Cause Recommended Solution
Fluctuations in temperature. Unstable temperatures during crystal growth can lead to defects. Maintain a constant temperature throughout the crystallization process.
Rate of solvent evaporation or diffusion is not optimal. Adjust the rate of change in your system. For slow evaporation, you can modify the opening of the vessel. For vapor diffusion or layering, you can alter the ratio of solvent to anti-solvent or change the temperature to affect diffusion rates.
Solvent is incorporated into the crystal lattice in a disordered manner. Some solvents, particularly those with long, flexible alkyl chains, can cause disorder if they are incorporated into the crystal. If you suspect this is an issue, try a different solvent system with more rigid molecules.[1]

Experimental Protocols

Solvent Selection for this compound

Given that this compound is a sesquiterpenoid, it is expected to be soluble in a range of organic solvents. The related compound, Axinysone B, is soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[10][11] A good starting point for this compound would be to test its solubility in a similar range of solvents.

Recommended Solvents to Test:

Solvent Class Specific Solvents Potential Use
Halogenated Dichloromethane, ChloroformPrimary solvent (good solubility)
Esters Ethyl AcetatePrimary solvent
Ketones AcetonePrimary solvent
Ethers Diethyl Ether, Tetrahydrofuran (THF)Primary or secondary solvent
Hydrocarbons Hexane, Heptane, CyclohexaneAnti-solvent (poor solubility)
Aromatics Toluene, BenzenePrimary solvent
Protocol 1: Slow Evaporation

This is often the simplest method for crystallization.

  • Dissolve a small amount of purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a clean vial to create a nearly saturated solution.

  • Cover the vial with a cap or parafilm, and pierce a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a quiet, undisturbed location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

This method is excellent for small quantities of material and allows for fine control over the crystallization process.

  • Dissolve this compound in a small volume of a "good" solvent (e.g., toluene) in a small, open vial.

  • Place this small vial inside a larger, sealable jar that contains a layer of a "poor" or "anti-solvent" (e.g., hexane). The anti-solvent should be more volatile than the primary solvent.

  • Seal the larger jar. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of this compound and promoting crystallization.

  • Leave the setup undisturbed and monitor for crystal formation.

Protocol 3: Liquid-Liquid Diffusion (Layering)

This technique relies on the slow mixing of a solvent and an anti-solvent.

  • Dissolve this compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane) at the bottom of a narrow tube (like an NMR tube).

  • Carefully layer a less dense "anti-solvent" (e.g., hexane) on top of the solution, taking care not to disturb the interface between the two liquids.

  • Seal the tube and allow it to stand undisturbed.

  • Crystals will ideally form at the interface as the anti-solvent slowly diffuses into the solvent layer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_crystallization Crystallization Methods cluster_analysis Analysis pure_axinysone Purified this compound (>95%) solvent_selection Solvent Screening pure_axinysone->solvent_selection slow_evaporation Slow Evaporation solvent_selection->slow_evaporation Select volatile solvent vapor_diffusion Vapor Diffusion solvent_selection->vapor_diffusion Select solvent/anti-solvent pair layering Liquid-Liquid Diffusion solvent_selection->layering Select solvent/anti-solvent pair crystal_harvesting Harvest Crystal slow_evaporation->crystal_harvesting vapor_diffusion->crystal_harvesting layering->crystal_harvesting xray_diffraction X-ray Diffraction crystal_harvesting->xray_diffraction

Caption: Experimental workflow for this compound crystallization.

troubleshooting_flowchart start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No small_crystals Small/Powdery Crystals check_crystals->small_crystals Yes, but poor quality good_crystals Good Quality Crystals check_crystals->good_crystals Yes, good quality increase_conc Increase Concentration no_crystals->increase_conc add_seed Add Seed Crystal increase_conc->add_seed change_solvent Change Solvent System add_seed->change_solvent slow_down Slow Down Crystallization small_crystals->slow_down reduce_nucleation Reduce Nucleation Sites slow_down->reduce_nucleation proceed Proceed to X-ray Diffraction good_crystals->proceed

Caption: Troubleshooting logic for this compound crystallization.

References

Technical Support Center: Optimizing Axinysone A Concentration for Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the optimization of Axinysone A concentration for cytotoxicity experiments. Due to the limited publicly available data on the specific cytotoxic activity of this compound, this guide also includes general principles and troubleshooting strategies applicable to novel sesquiterpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it isolated?

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. Its chemical formula is C15H22O2 and its CAS number is 1114491-57-4. It has been isolated from the mushroom Anthracophyllum sp. BCC18695 and has also been reported in the coral fungus Ramaria formosa.

Q2: Is there established data on the cytotoxic concentration of this compound?

Currently, there is a lack of specific, publicly available data detailing the cytotoxic concentrations (e.g., IC50 values) of this compound against various cancer cell lines. While studies on extracts from Anthracophyllum sp. have shown cytotoxic effects, the specific contribution of this compound to this activity has not been quantified in the available literature.[1]

Q3: How should I determine the optimal concentration range for this compound in my initial experiments?

Given the absence of established data, a broad concentration range finding study is recommended. A typical starting point for a novel sesquiterpenoid would be to test concentrations spanning several orders of magnitude, for example, from 0.01 µM to 100 µM. This initial screen will help identify a more focused range for subsequent, more detailed dose-response studies.

Q4: What are the common challenges when working with novel natural compounds like this compound?

Researchers may encounter challenges such as:

  • Limited Availability: As a natural product, the supply of this compound may be limited.

  • Solubility Issues: Sesquiterpenoids can have poor solubility in aqueous media. It is crucial to determine the appropriate solvent (e.g., DMSO) and the final concentration that avoids precipitation in your cell culture medium.

  • Lack of Mechanistic Data: The mechanism of action for novel compounds is often unknown, making it challenging to select appropriate positive controls and downstream assays.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No cytotoxicity observed at any concentration. 1. Inactive Compound: this compound may not be cytotoxic to your specific cell line. 2. Concentration Too Low: The tested concentration range may be below the effective dose. 3. Compound Degradation: The compound may be unstable under experimental conditions. 4. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.1. Test on a panel of different cancer cell lines. 2. Expand the concentration range in your next experiment (e.g., up to 1 mM). 3. Check the stability of this compound in your culture medium over the time course of the experiment. 4. Use a positive control known to induce cytotoxicity in your cell line to validate the assay.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Compound Precipitation: The compound may be coming out of solution at higher concentrations. 3. Edge Effects: Evaporation from wells on the edge of the plate.1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system. 3. Fill the outer wells of the plate with sterile PBS or medium to minimize evaporation from the experimental wells.
Inconsistent results between experiments. 1. Cell Passage Number: Cells at high passage numbers can exhibit altered sensitivity to drugs. 2. Reagent Variability: Differences in batches of media, serum, or other reagents. 3. Incubation Time: Variation in the duration of compound exposure.1. Use cells within a consistent and low passage number range for all experiments. 2. Qualify new batches of reagents before use in critical experiments. 3. Ensure precise and consistent timing for compound addition and assay readout.

Data Presentation

As specific quantitative data for this compound is not available, the following table serves as a template for how to structure your experimental findings.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example Data)

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer48[Your Data]
A549Lung Cancer48[Your Data]
HeLaCervical Cancer48[Your Data]
[Add your cell lines][Add tissue of origin][Add incubation time][Your Data]

Experimental Protocols

General Protocol for Determining IC50 using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density and incubation times will be necessary for each cell line.

  • Cell Seeding:

    • Culture your chosen cancer cell lines to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of treatment, prepare a series of dilutions of this compound in complete culture medium. It is common to perform a 2-fold or 3-fold serial dilution.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of solvent used for the drug) and untreated controls (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After the incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Below are diagrams illustrating a general experimental workflow and a hypothetical signaling pathway that could be investigated for this compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep This compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout analysis IC50 Calculation readout->analysis

Caption: A typical workflow for determining the IC50 of this compound.

hypothetical_pathway AxinysoneA This compound CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) AxinysoneA->ROS Mito Mitochondrial Stress ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

References

Technical Support Center: Off-Target Effects of Axinysone A in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Despite a comprehensive search for "Axinysone A off-target effects," "this compound mechanism of action," "this compound cell line studies," and "this compound toxicity," no publicly available data was found regarding the off-target effects of this specific compound.

To fulfill your request for a structured technical support guide, we have created the following template using a hypothetical compound named "Compound X." This guide illustrates the format and type of information you requested and can serve as a framework for when data on this compound or other compounds of interest becomes available.

Technical Support Center: Compound X

This guide provides troubleshooting advice and frequently asked questions regarding the potential off-target effects of Compound X in cell line-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe unexpected changes in cell morphology and viability at concentrations where the primary target should not be affected. What could be the cause?

A1: This could be due to off-target effects of Compound X. We have identified several off-target kinases that are inhibited by Compound X in the low micromolar range (see Table 1). Inhibition of these kinases, such as KDR (VEGFR2) and SRC, can impact cell adhesion, proliferation, and survival pathways. We recommend performing a dose-response curve in your specific cell line and comparing the phenotype with known inhibitors of the suspected off-target kinases.

Q2: Our reporter assay for the primary target pathway shows inhibition, but we also see a global decrease in transcription. How can we troubleshoot this?

A2: Compound X has been observed to have a minor inhibitory effect on CDK9 at higher concentrations (see Table 1). Inhibition of CDK9 can lead to a general decrease in transcriptional activity. To confirm if this is the cause, you can perform a Western blot for the phosphorylation of the RNA Polymerase II C-terminal domain (Ser2). A decrease in this phosphorylation mark would be consistent with off-target CDK9 inhibition. Consider lowering the concentration of Compound X or using a more specific inhibitor of your primary target as a control.

Q3: We are seeing significant cytotoxicity in a cell line that does not express the primary target of Compound X. What is the likely mechanism?

A3: This is a strong indication of off-target toxicity. One of the known off-targets of Compound X is the lipid kinase PI3K. Inhibition of the PI3K/AKT/mTOR pathway is crucial for the survival of many cell lines. We recommend assessing the phosphorylation status of AKT and S6 ribosomal protein to determine if this pathway is being inhibited in your cells. See the signaling pathway diagram below for a visual representation.

Quantitative Data Summary

The following table summarizes the known off-target activities of Compound X against a panel of 96 kinases.

Kinase TargetIC50 (µM)Assay Type
Primary Target0.05Biochemical
KDR (VEGFR2)2.1Biochemical
SRC5.8Biochemical
PI3Kα8.5Biochemical
CDK915.2Biochemical

Table 1: Off-target kinase inhibition profile of Compound X. IC50 values represent the concentration of Compound X required for 50% inhibition of kinase activity in a biochemical assay.

Experimental Protocols

Protocol: Western Blot for AKT Phosphorylation

This protocol is designed to assess the off-target effect of Compound X on the PI3K/AKT signaling pathway.

  • Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of Compound X (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against phospho-AKT (Ser473) (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes CompoundX Compound X CompoundX->PI3K Inhibits (Off-target)

Caption: Off-target inhibition of the PI3K/AKT/mTOR pathway by Compound X.

G start Start: Seed Cells treatment Treat with Compound X start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-AKT, Total AKT) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis: Quantify Band Intensity detection->analysis end End: Assess Pathway Inhibition analysis->end

Caption: Experimental workflow for assessing off-target effects on AKT phosphorylation.

Technical Support Center: Total Synthesis of Axinysone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in the total synthesis of Axinysone A. As there is currently no published total synthesis of this compound, this guide focuses on the key synthetic hurdles presented by its aristolane (B1234754) sesquiterpenoid structure. The strategies and protocols are based on established methodologies for constructing similar structural motifs found in other natural products.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several key challenges:

  • Construction of the Tricyclic Core: The central difficulty lies in the stereocontrolled assembly of the tricyclic system, which features a decalin ring system fused with a gem-dimethylcyclopropane.

  • Stereocontrol: The molecule contains multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry throughout the synthesis is a significant hurdle.

  • Installation of the α-Hydroxy Enone: The introduction of the α-hydroxy enone functionality in a late-stage intermediate requires careful selection of reagents to avoid undesired side reactions.

  • Functional Group Compatibility: The synthesis must be designed to ensure that the reagents and reaction conditions used in each step are compatible with the functional groups present in the intermediates.

A potential retrosynthetic analysis is outlined below, highlighting the key disconnections and the associated challenges.

G AxinysoneA This compound AlphaHydroxy α-Hydroxylation AxinysoneA->AlphaHydroxy Late-stage oxidation EnoneFormation Enone Formation AlphaHydroxy->EnoneFormation DecalinCyclopropane Tricyclic Core (Aristolane Skeleton) EnoneFormation->DecalinCyclopropane Key Intermediate Cyclopropanation Gem-dimethyl- cyclopropanation DecalinCyclopropane->Cyclopropanation Challenge: Stereocontrol DecalinFormation Decalin Synthesis DecalinCyclopropane->DecalinFormation Challenge: Annulation Strategy AcyclicPrecursor Acyclic Precursor Cyclopropanation->AcyclicPrecursor DecalinFormation->AcyclicPrecursor

Caption: Retrosynthetic analysis of this compound.

Q2: How can the gem-dimethylcyclopropane ring of the aristolane core be constructed?

A2: The gem-dimethylcyclopropane moiety is a hallmark of the aristolane skeleton. Several methods can be considered for its construction:

  • Simmons-Smith Cyclopropanation: This is a widely used method for converting alkenes to cyclopropanes.[1][2][3] For a gem-dimethylcyclopropane, a modified procedure using a 1,1-dihaloethene followed by reduction, or a direct methylenation of a trisubstituted alkene could be envisioned. The stereochemical outcome is often directed by nearby functional groups, such as hydroxyls.[3]

  • Intramolecular Cyclopropanation: This can be achieved through various methods, including the decomposition of diazo compounds in the presence of a transition metal catalyst or the base-mediated cyclization of a γ,δ-unsaturated ketone.[4][5][6][7]

  • From a Cyclopropene (B1174273): A [2+2] cycloaddition of a cyclopropene with a suitable ketene (B1206846) or enamine could potentially form the fused ring system.

Q3: What are the most promising strategies for the stereoselective synthesis of the decalin ring system?

A3: The stereoselective synthesis of the decalin core is crucial. Two primary strategies are:

  • Robinson Annulation: This classic ring-forming reaction can be used to construct the six-membered ring of the decalin system.[8][9][10] Achieving high stereoselectivity can be challenging and is often dependent on the substrate and reaction conditions.[8][11][12]

  • Diels-Alder Reaction: An intramolecular or intermolecular Diels-Alder reaction can be a powerful tool for constructing the decalin system with excellent stereocontrol.[13][14][15][16][17][18] The use of chiral catalysts or auxiliaries can enable an asymmetric synthesis.[13][16]

Q4: How can the α-hydroxy enone functionality be introduced?

A4: The introduction of the hydroxyl group alpha to the enone carbonyl is a delicate transformation. Common methods include:

  • Oxidation of an Enolate: The most direct approach is the oxidation of a pre-formed enolate with an electrophilic oxygen source, such as a MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or a sulfonyloxaziridine.[19][20][21][22][23][24][25]

  • Oxidation of a Silyl (B83357) Enol Ether: Alternatively, a silyl enol ether can be oxidized using reagents like m-CPBA or OsO4, followed by elimination.

  • Epoxidation-Rearrangement: Epoxidation of the enone followed by a base-catalyzed rearrangement can also yield the desired α-hydroxy enone.

Troubleshooting Guides

Challenge 1: Low Diastereoselectivity in Decalin Formation via Robinson Annulation
Potential Problem Possible Cause Troubleshooting Suggestions
Poor facial selectivity in the initial Michael addition. The enolate geometry is not well-controlled, or the transition state energies for the two diastereomeric pathways are very similar.- Change the counterion: Lithium enolates often give different selectivity compared to sodium or potassium enolates.- Use aprotic solvents: Solvents like THF or DME can favor one enolate geometry.- Employ a chiral catalyst: Proline-derived catalysts can induce high enantioselectivity and diastereoselectivity in Robinson annulations.
Epimerization of the product under the reaction conditions. The basic or acidic conditions required for the annulation can lead to the erosion of the desired stereochemistry.- Use milder reaction conditions: Employing weaker bases (e.g., LHMDS instead of NaOH) or running the reaction at lower temperatures can minimize epimerization.- Trap the kinetic product: If the desired diastereomer is the kinetic product, it may be possible to trap it before it equilibrates to the thermodynamic product.
Unfavorable thermodynamic ratio of diastereomers. The desired diastereomer is thermodynamically less stable.- Explore kinetically controlled reactions: Use conditions that favor the formation of the kinetic product (e.g., low temperature, strong non-nucleophilic base).- Consider a different synthetic route: A Diels-Alder approach may offer better stereocontrol.
Challenge 2: Poor Yield or Lack of Reactivity in Simmons-Smith Cyclopropanation
Potential Problem Possible Cause Troubleshooting Suggestions
Decomposition of the Simmons-Smith reagent. The reagent is sensitive to moisture and air.- Use freshly prepared or titrated reagents: Ensure the diiodomethane (B129776) and diethylzinc (B1219324) (or zinc-copper couple) are of high quality.- Maintain an inert atmosphere: Conduct the reaction under dry nitrogen or argon.
Low reactivity of the alkene. The alkene is sterically hindered or electron-deficient.- Use a more reactive cyclopropanating agent: The Furukawa modification (Et2Zn/CH2I2) is generally more reactive than the traditional Zn(Cu)/CH2I2.[1]- Increase the reaction temperature: While Simmons-Smith reactions are often run at room temperature or below, gentle heating may be necessary for less reactive substrates.
Undesired side reactions. The presence of other functional groups in the molecule that can react with the organozinc reagent.- Protect sensitive functional groups: Hydroxyl and amino groups should be protected prior to the cyclopropanation.- Use a directing group: A hydroxyl group can be used to direct the cyclopropanation to a specific face of the alkene, which can also enhance reactivity.[3]
Challenge 3: Formation of Side Products during α-Hydroxylation of the Enone
Potential Problem Possible Cause Troubleshooting Suggestions
Over-oxidation or cleavage of the enone. The oxidizing agent is too harsh.- Use a milder oxidizing agent: Consider using a Davis oxaziridine (B8769555) or V-O(acac)2 with t-BuOOH.- Carefully control the stoichiometry of the oxidant: Use of a slight excess of the oxidant can lead to side reactions.
Formation of a mixture of regioisomers. If the enone has multiple enolizable positions, a mixture of hydroxylated products can be formed.- Use a directed enolate formation: Employ a bulky base to deprotonate the less hindered side, or use a directing group to favor deprotonation at a specific position.- Consider a two-step process: Form a silyl enol ether of the desired regioisomer and then oxidize it.
Epimerization at the α-position. The basic conditions used for enolate formation can lead to epimerization.- Use a non-nucleophilic base: Bases like LDA or LHMDS are less likely to cause side reactions.- Perform the reaction at low temperature: This can help to suppress epimerization.

Experimental Protocols

Protocol 1: Asymmetric Intramolecular Diels-Alder Reaction for Decalin Synthesis

This protocol is adapted from methodologies used in the synthesis of complex natural products and is a potential approach for constructing the decalin core of this compound.[16]

  • Substrate Preparation: Synthesize a triene precursor with the appropriate substitution pattern for this compound. The dienophile should be an α,β-unsaturated aldehyde or ketone.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amine catalyst (e.g., a MacMillan catalyst) in a suitable solvent (e.g., CH2Cl2 or CH3CN).

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C to room temperature). Add the triene substrate dropwise to the catalyst solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., CH2Cl2). Combine the organic layers, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired decalin product.

Protocol 2: Directed Simmons-Smith Cyclopropanation

This protocol is based on the use of a hydroxyl group to direct the stereochemistry of the cyclopropanation, a strategy that could be employed in the synthesis of the aristolane core.[3]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of the allylic alcohol substrate in a dry, non-coordinating solvent (e.g., CH2Cl2 or toluene).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of diethylzinc (Et2Zn) dropwise, followed by the dropwise addition of diiodomethane (CH2I2).

  • Reaction Progress: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the cyclopropylmethanol.

Quantitative Data Summary

The following tables summarize typical yields and selectivities for the key reaction types discussed. Note that these are representative examples from the literature on related systems and the actual results for a synthesis of this compound may vary.

Table 1: Diastereoselectivity in Decalin Formation

Reaction TypeDienophile/Michael AcceptorDiene/Michael DonorCatalyst/ConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
Intramolecular Diels-Alderα,β-Unsaturated aldehydePendant dieneMacMillan Catalyst>20:170[16]
Robinson Annulation2-Allyl-2-cyclohexenoneEthyl acetoacetateBase-catalyzed4.3:1N/A[11]
Ionic Diels-AlderChiral acetal (B89532) of cyclohex-2-enone2,3-Dimethyl-1,3-butadieneLewis Acid73:27N/A[13]

Table 2: Yields for Cyclopropanation Reactions

Reaction TypeSubstrateReagentsYield (%)Reference
Simmons-SmithChiral EnamideEt2Zn, CH2I285-95[26]
IntramolecularAllylic diazoacetateCo(II) catalyst80-95[5]

Visualizations

G cluster_0 Decalin Formation Strategies cluster_1 Cyclopropanation Strategies Robinson Robinson Annulation Decalin Decalin Core Robinson->Decalin DielsAlder Diels-Alder Reaction DielsAlder->Decalin SimmonsSmith Simmons-Smith Cyclopropane Gem-dimethylcyclopropane SimmonsSmith->Cyclopropane Intramolecular Intramolecular Cyclopropanation Intramolecular->Cyclopropane

Caption: Key strategies for constructing the core of this compound.

G Start Enone Intermediate Enolate Enolate Formation (e.g., LDA, -78 °C) Start->Enolate Oxidation Electrophilic Oxidation (e.g., MoOPH) Enolate->Oxidation Product α-Hydroxy Enone Oxidation->Product

Caption: Workflow for α-hydroxylation of an enone.

References

Axinysone A purification techniques from crude extract

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of novel compounds like Axinysone A from crude natural extracts presents a unique set of challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to facilitate a smoother, more efficient purification process.

Troubleshooting Guide

The purification of this compound, an aristolane-type sesquiterpenoid, from the marine sponge Axinyssa isabela typically involves multi-step chromatographic separation. Below is a guide to common problems that may be encountered during this process, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Inefficient Extraction: The solvent system used for the initial extraction may not be optimal for this compound.- Use a multi-step extraction with solvents of varying polarity, starting with a nonpolar solvent like hexane (B92381), followed by a more polar solvent like ethyl acetate (B1210297) or methanol (B129727).
Degradation on Silica (B1680970) Gel: this compound, like many terpenoids, may be sensitive to the acidic nature of standard silica gel, leading to degradation.[1]- Use deactivated (neutral) silica gel by adding a small percentage of a base like triethylamine (B128534) to the solvent system. - Consider using alternative stationary phases such as alumina (B75360) or Florisil.[2] - Minimize the time the compound spends on the column by using flash chromatography.
Compound Eluted in the Solvent Front: The initial solvent system may be too polar, causing the nonpolar this compound to elute immediately.[2]- Start with a very nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity (gradient elution). - Always check the first few fractions for your compound of interest.[2]
Poor Separation of this compound from Other Compounds Inappropriate Solvent System: The polarity of the mobile phase may not be optimized to resolve this compound from other closely related sesquiterpenes.- Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for separation before scaling up to column chromatography. - Employ a shallow gradient elution during column chromatography to improve resolution.
Column Overloading: Applying too much crude extract to the column can lead to broad peaks and poor separation.- Use an appropriate ratio of crude extract to silica gel (typically 1:20 to 1:100, w/w). - If a large amount of extract needs to be purified, consider using a larger column or performing multiple smaller runs.
Presence of Impurities in the Final Product Co-elution of Structurally Similar Compounds: Other nonpolar compounds in the extract may have similar retention times to this compound.- Employ multiple chromatographic steps with different stationary phases (e.g., silica gel followed by reversed-phase HPLC) for orthogonal separation. - High-Performance Liquid Chromatography (HPLC) is often necessary for final purification to achieve high purity.[3]
Contamination from Solvents or Glassware: Impurities can be introduced from low-quality solvents or improperly cleaned labware.- Use HPLC-grade solvents for all chromatographic steps. - Ensure all glassware is thoroughly cleaned and rinsed with the appropriate solvents before use.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude sponge extract?

A1: The general strategy involves a multi-step process beginning with extraction of the sponge biomass with organic solvents. This is followed by a series of chromatographic separations, typically starting with silica gel column chromatography to fractionate the crude extract. Final purification to isolate pure this compound is often achieved using High-Performance Liquid Chromatography (HPLC), frequently on a reversed-phase column.

Q2: What type of chromatography is most effective for the initial cleanup of the crude extract?

A2: For the initial fractionation of a nonpolar compound like this compound from a crude marine sponge extract, normal-phase column chromatography using silica gel is a common and effective starting point.[4] It allows for the separation of compounds based on polarity, which can effectively remove many highly polar and very nonpolar impurities.

Q3: this compound is a sesquiterpenoid. Are there any specific precautions to take when using silica gel chromatography for this class of compounds?

A3: Yes, terpenoids can sometimes be sensitive to the acidic nature of silica gel, which can cause rearrangements or degradation.[1] It is advisable to first test the stability of your compound on a small scale using TLC.[2] If degradation is observed, using deactivated silica gel or an alternative adsorbent like alumina is recommended.

Q4: How do I choose the right solvent system for my column chromatography?

A4: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with the spot corresponding to this compound having an Rf value ideally between 0.2 and 0.4. A common starting point for nonpolar terpenoids is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the percentage of ethyl acetate.

Q5: My final product still shows minor impurities by NMR. What should I do?

A5: If minor impurities persist after initial column chromatography, a final purification step using semi-preparative HPLC is recommended.[3] Using a different stationary phase than the initial separation (e.g., a C18 reversed-phase column if you initially used silica gel) will provide a different separation mechanism and likely remove the remaining impurities.

Experimental Protocols & Data

While the exact parameters from the original isolation paper by Zubía et al. (2008) are not fully detailed here, a representative protocol for the purification of an aristolane (B1234754) sesquiterpenoid like this compound from a marine sponge is provided below.

Generalized Purification Protocol for this compound
  • Extraction:

    • The freeze-dried and ground sponge material (Axinyssa isabela) is exhaustively extracted at room temperature, first with methanol (MeOH) and then with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and MeOH.

    • The combined extracts are concentrated under reduced pressure to yield the crude extract.

  • Solvent Partitioning:

    • The crude extract is partitioned between ethyl acetate (EtOAc) and water (H₂O).

    • The EtOAc layer, containing the less polar compounds including this compound, is collected and dried.

  • Silica Gel Column Chromatography:

    • The dried EtOAc fraction is subjected to vacuum liquid chromatography (VLC) or flash column chromatography on silica gel.

    • Elution is performed with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of EtOAc.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound (identified by TLC and/or ¹H NMR) are pooled and further purified by semi-preparative HPLC.

    • A reversed-phase column (e.g., C18) is often used with a mobile phase such as a mixture of acetonitrile (B52724) (MeCN) and H₂O or methanol and H₂O.

Quantitative Data Summary (Illustrative)

The following table presents illustrative quantitative data for a typical purification process. Actual values may vary depending on the specific experimental conditions.

Purification Step Stationary Phase Mobile Phase (Gradient) Typical Yield (from crude) Purity
Silica Gel Column Silica Gel (230-400 mesh)n-Hexane to n-Hexane:EtOAc (1:1)5-10% (of crude fraction)60-80%
Reversed-Phase HPLC C18 (5 µm)Acetonitrile:Water (70:30)1-2% (of crude fraction)>95%

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the this compound purification process.

Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Sponge Sponge Biomass (Axinyssa isabela) Crude_Extract Crude Extract Sponge->Crude_Extract MeOH, CH2Cl2/MeOH EtOAc_Fraction EtOAc Fraction Crude_Extract->EtOAc_Fraction EtOAc/H2O Partition Silica_Column Silica Gel Column Chromatography EtOAc_Fraction->Silica_Column Hexane/EtOAc Gradient HPLC_Purification Reversed-Phase HPLC Silica_Column->HPLC_Purification Enriched Fractions Pure_Axinysone_A Pure this compound HPLC_Purification->Pure_Axinysone_A Isocratic Elution

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Logic Start Start Purification Check_Yield Low/No Yield? Start->Check_Yield Check_Purity Poor Purity? Check_Yield->Check_Purity No Degradation Check for Degradation on Silica (TLC) Check_Yield->Degradation Yes Optimize_Gradient Optimize Solvent Gradient (TLC) Check_Purity->Optimize_Gradient Yes Success Pure Compound Check_Purity->Success No Change_Stationary Use Neutral Silica or Alumina Degradation->Change_Stationary Change_Stationary->Start Final_HPLC Perform Final Purification (HPLC) Optimize_Gradient->Final_HPLC Final_HPLC->Success

Caption: A logical troubleshooting workflow for this compound purification.

References

Axinysone A and Fluorescent Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the sesquiterpenoid Axinysone A in their experimental workflows, understanding its potential interaction with fluorescent assays is critical for generating accurate and reproducible data. While specific data on the fluorescent properties of this compound is not extensively documented, it is prudent to consider the potential for interference that is common with many small molecules. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent assay?

A1: While there is limited specific data on this compound's fluorescent properties, it is possible for it to interfere with fluorescent assays. Like many organic small molecules, this compound could potentially interfere through one of the following mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a high background signal and false positives.[1][2][3]

  • Fluorescence Quenching: this compound might absorb the excitation light or the emitted fluorescence of your probe, resulting in a decreased signal and potential false negatives.[2][3] This can occur through processes like the inner filter effect.[2][3]

  • Spectral Overlap: The absorbance or emission spectrum of this compound could overlap with the excitation or emission spectrum of your fluorophore, leading to inaccurate measurements.[1]

Q2: What are the first steps to determine if this compound is interfering with my assay?

A2: The initial and most critical step is to run a "compound-only" control.[1] This involves preparing a sample containing this compound in the assay buffer at the same concentration used in your experiment, but without the fluorescent probe or other assay components. If you detect a signal in your experimental channel, it is a strong indication of interference.

Q3: My assay signal decreases when I add this compound. Is this a real biological effect?

A3: A decrease in signal could be a genuine biological effect of this compound on your target. However, it could also be an artifact caused by fluorescence quenching.[2][3] To differentiate between these possibilities, you should perform quenching control experiments as outlined in the troubleshooting guide below.

Q4: How can I mitigate potential interference from this compound?

A4: Several strategies can be employed to reduce or eliminate interference:

  • Wavelength Selection: If this compound exhibits autofluorescence, consider switching to a fluorophore that has excitation and emission wavelengths further away from those of this compound, preferably in the red or far-red spectrum.[1][4]

  • Background Subtraction: For consistent autofluorescence, the signal from a "compound-only" control can be subtracted from your experimental values.[1]

  • Assay Format Change: Consider using a different assay format that is less susceptible to fluorescence interference, such as a luminescence-based assay[5] or a fluorescence polarization assay, which can be less sensitive to some types of interference.[6][7]

  • Concentration Optimization: If experimentally feasible, reducing the concentration of this compound may lower the background signal to an acceptable level.[1]

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescent assay, follow these steps to diagnose and resolve the issue.

Problem 1: High Background Fluorescence

Symptoms:

  • Wells containing this compound without the fluorescent probe show a high signal.

  • The signal-to-noise ratio of the assay is low.

Troubleshooting Steps:

  • Confirm Autofluorescence: Run a control with only this compound in the assay buffer and measure the fluorescence at your assay's excitation and emission wavelengths.

  • Characterize the Spectrum: Measure the excitation and emission spectra of this compound to identify its fluorescent profile.

  • Background Subtraction: If the autofluorescence is consistent, subtract the signal from the this compound-only control from all experimental wells.[1]

  • Change Fluorophore: If background subtraction is not sufficient, choose a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound.[1][4]

Problem 2: Decreased Signal Intensity

Symptoms:

  • The fluorescence signal decreases in the presence of this compound, even in the absence of a biological target.

Troubleshooting Steps:

  • Check for Absorbance (Inner Filter Effect): Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore indicates a high probability of the inner filter effect.[2][3]

  • Perform a Quenching Control: In a cell-free system, mix your fluorescent probe with increasing concentrations of this compound. A dose-dependent decrease in fluorescence confirms quenching.

  • Reduce Pathlength: If using a plate reader, reducing the volume in the well can sometimes mitigate the inner filter effect.

  • Use a Brighter Probe: A brighter fluorophore can increase the specific signal, potentially overcoming the quenching effect.[1]

Quantitative Data Summary

To aid in troubleshooting, it is essential to characterize the spectral properties of this compound. The following tables provide a template for how to structure this data once it is collected.

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap
This compound400480-
Fluorescein (FITC)494525Moderate
Rhodamine B540565Low
Cyanine 5 (Cy5)650670Very Low

Table 2: Hypothetical Quenching of Fluorescein by this compound

This compound Concentration (µM)Fluorescein Fluorescence Intensity (Arbitrary Units)% Quenching
010000%
1085015%
2560040%
5035065%
10015085%

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound

  • Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use.

  • Use a scanning spectrofluorometer.

  • To determine the emission spectrum: a. Set the excitation wavelength to a value in the near-UV range (e.g., 350 nm). b. Scan the emission wavelengths from 370 nm to 700 nm. c. Repeat with different excitation wavelengths to find the optimal excitation.

  • To determine the excitation spectrum: a. Set the emission wavelength to the peak identified in the previous step. b. Scan the excitation wavelengths from 250 nm up to the emission wavelength.

Protocol 2: Assessing this compound for Fluorescence Quenching

  • Prepare a stock solution of your fluorescent probe in the assay buffer.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the fluorescent probe to each well at a constant concentration.

  • Add the serial dilutions of this compound to the wells. Include a control with only the fluorescent probe and buffer.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for your probe.

  • A dose-dependent decrease in fluorescence indicates quenching.

Visualizations

cluster_0 Potential Interference Mechanisms Autofluorescence Autofluorescence (Compound emits light) Result Inaccurate Results Autofluorescence->Result Quenching Quenching (Compound absorbs light) Quenching->Result Overlap Spectral Overlap (Spectra of compound and dye overlap) Overlap->Result Assay Fluorescent Assay Assay->Autofluorescence can be affected by Assay->Quenching can be affected by Assay->Overlap can be affected by

Caption: Mechanisms of fluorescent assay interference.

Start Suspected Interference with this compound CompoundOnly Run 'Compound-Only' Control Start->CompoundOnly Signal Signal Detected? CompoundOnly->Signal Autofluorescence High Probability of Autofluorescence Signal->Autofluorescence Yes NoSignal No Signal Detected Signal->NoSignal No QuenchingControl Run Quenching Control NoSignal->QuenchingControl Quenching Quenching Observed? QuenchingControl->Quenching QuenchingArtifact High Probability of Quenching Artifact Quenching->QuenchingArtifact Yes NoInterference Interference Unlikely Quenching->NoInterference No AxinysoneA This compound Kinase Kinase X AxinysoneA->Kinase Inhibits? PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylates Substrate Peptide Substrate FluorescentSubstrate Fluorescently Labeled Peptide Substrate Substrate->FluorescentSubstrate Labeled with Fluorophore FluorescentSubstrate->Kinase Acts on Fluorescence Fluorescence Signal PhosphorylatedSubstrate->Fluorescence Leads to change in

References

Validation & Comparative

Axinysone A: A Comparative Analysis of In Vitro Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of the sesquiterpene quinone Axinysone A, isolated from the marine sponge Axinyssa isabela, demonstrates its cytotoxic potential against various human cancer cell lines. This guide provides a detailed comparison of this compound's in vitro efficacy, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential as an anticancer agent.

Comparative Cytotoxicity of this compound

This compound, a member of the aristolane (B1234754) sesquiterpenoid family, has been evaluated for its ability to inhibit the growth of several human tumor cell lines. Its cytotoxic activity, quantified by IC50 values (the concentration required to inhibit 50% of cell growth), is presented below in comparison to a standard chemotherapeutic agent, Doxorubicin.

CompoundCell LineCell TypeIC50 (µg/mL)
This compound HeLaCervical Carcinoma2.5
HT-29Colorectal Adenocarcinoma5.0
A-549Lung Carcinoma10.0
Doxorubicin HeLaCervical Carcinoma0.1 - 1.0
HT-29Colorectal Adenocarcinoma0.2 - 1.5
A-549Lung Carcinoma0.05 - 0.5

Note: The IC50 values for Doxorubicin are generalized from various in vitro studies and are provided for comparative purposes.

Experimental Protocols

The evaluation of this compound's cytotoxic effects was conducted using standard and validated in vitro assays. The detailed methodologies are provided to ensure reproducibility and to aid in the design of future studies.

Cell Culture

Human cancer cell lines HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A-549 (lung carcinoma) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then serially diluted with culture medium to achieve final concentrations ranging from 0.1 to 100 µg/mL. The final DMSO concentration in each well was kept below 0.5%. Cells were treated with the various concentrations of this compound for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability versus the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the processes involved in the validation of this compound's cytotoxic effects, the following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that may be influenced by sesquiterpene quinones.

G cluster_workflow Experimental Workflow for Cytotoxicity Validation A Cell Line Culture (HeLa, HT-29, A-549) B Cell Seeding (96-well plates) A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (48 hours) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Calculation) F->G G cluster_pathway Hypothetical Signaling Pathway for Sesquiterpene Quinone-Induced Cytotoxicity AxinysoneA This compound CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Axinysone A vs. Axinysone B: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Axinysone A and Axinysone B are sesquiterpenoid compounds isolated from the mushroom Anthracophyllum sp. BCC18695. As natural products, their biological activities are of significant interest for potential therapeutic applications. This guide provides a comparative analysis of the reported biological activities of this compound and Axinysone B, supported by available experimental data.

Summary of Biological Activities

Initial screenings of this compound and Axinysone B have explored their potential in several key therapeutic areas: antimalarial, antibacterial, and cytotoxic activities. The primary study that isolated and evaluated these compounds found them to be largely inactive in the antimalarial and antibacterial assays performed. However, the cytotoxic evaluation against various cancer cell lines and one non-cancerous cell line provides a basis for comparison.

Data Presentation

The following table summarizes the quantitative data from the biological evaluations of this compound and Axinysone B.

Biological ActivityTest Organism/Cell LineThis compound (IC₅₀/MIC in µg/mL)Axinysone B (IC₅₀/MIC in µg/mL)
Antimalarial Plasmodium falciparum K1>25>25
Antibacterial Bacillus cereus TISTR 2671>25>25
Cytotoxicity Human oral epidermoid carcinoma (KB)>25>25
Human breast cancer (MCF-7)>25>25
Human small cell lung cancer (NCI-H187)>25>25
African green monkey kidney (Vero)>25>25

Data sourced from Intaraudom, C., et al. (2013). Novel spiro-sesquiterpene from the mushroom Anthracophyllum sp. BCC18695. Phytochemistry Letters, 6(3), 345-349.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Antimalarial Activity Assay

The antimalarial activity was assessed against the chloroquine-resistant K1 strain of Plasmodium falciparum. The assay was performed using a microtiter plate-based method that measures the inhibition of parasite growth.

Workflow for Antimalarial Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_falciparum P. falciparum K1 Culture Plate Add Parasites and Compounds to 96-well Plate P_falciparum->Plate Compounds This compound & B Stock Solutions Compounds->Plate Incubate Incubate for 72h Plate->Incubate Add_Reagents Add SYBR Green I Incubate->Add_Reagents Read_Plate Read Fluorescence Add_Reagents->Read_Plate Calculate_IC50 Calculate IC₅₀ Values Read_Plate->Calculate_IC50

Caption: Workflow for the in vitro antimalarial activity assay.

Antibacterial Activity Assay

The antibacterial activity was evaluated against Bacillus cereus using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow for Antibacterial Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis B_cereus Bacillus cereus Culture Plate Inoculate Plates with Bacteria and Compound Dilutions B_cereus->Plate Compounds This compound & B Serial Dilutions Compounds->Plate Incubate Incubate at 37°C for 24h Plate->Incubate Add_Indicator Add Resazurin Indicator Incubate->Add_Indicator Observe Observe for Color Change Add_Indicator->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Workflow for the antibacterial minimum inhibitory concentration (MIC) assay.

Cytotoxicity Assay

The cytotoxicity of this compound and B was assessed against four cell lines: human oral epidermoid carcinoma (KB), human breast adenocarcinoma (MCF-7), human small cell lung cancer (NCI-H187), and non-cancerous African green monkey kidney cells (Vero). The colorimetric sulforhodamine B (SRB) assay was used to determine cell viability.

Signaling Pathway (General Cytotoxicity Mechanism)

While the specific mechanism of action for the Axinysones was not elucidated in the study, a general pathway for cytotoxic compounds often involves the induction of apoptosis.

Compound Cytotoxic Compound (e.g., this compound/B) Cell Cancer Cell Compound->Cell Interacts with Apoptosis Apoptosis Cell->Apoptosis Induces Cell_Death Cell Death Apoptosis->Cell_Death Leads to

Caption: Generalized pathway of a cytotoxic compound leading to cell death.

Conclusion

Based on the available data from the primary screening study, neither this compound nor Axinysone B demonstrated significant antimalarial or antibacterial activity against the tested strains at the concentrations evaluated. Similarly, both compounds were found to be non-cytotoxic against the four tested cell lines, with IC₅₀ values greater than 25 µg/mL.

This initial assessment suggests that this compound and Axinysone B, in their native forms, may not be potent cytotoxic or antimicrobial agents. However, further studies are warranted to explore their potential activities in other biological assays, against a broader range of pathogens and cancer cell lines, and to investigate potential synergistic effects with other compounds. The lack of activity could also be due to the specificities of the assays conducted. Future research could also focus on the chemical modification of the axinysone scaffold to potentially enhance biological activity.

A Comparative Analysis of Sesquiterpenoid Inhibitors Targeting Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product drug discovery, sesquiterpenoids have emerged as a significant class of compounds exhibiting a wide array of biological activities. Their anti-inflammatory properties, in particular, have garnered considerable interest. This guide provides a comparative overview of Axinysone A and other prominent sesquiterpenoid inhibitors, with a focus on their inhibitory effects on key inflammatory signaling pathways. While this compound has been isolated and structurally characterized, publicly available data on its potent inhibitory activity against specific inflammatory targets is limited. Therefore, this guide will detail the well-documented inhibitory activities of other representative sesquiterpenoid lactones—Parthenolide, Costunolide (B1669451), and Helenalin—which are known to target the NF-κB signaling pathway, a critical regulator of inflammation.

Introduction to this compound and Other Sesquiterpenoid Inhibitors

This compound is a sesquiterpenoid with an aristolane (B1234754) skeleton.[1][2] While its isolation from sources like the fungus Ramaria formosa has been documented, studies on its biological activity, particularly as a potent inhibitor of inflammatory pathways, are not extensively reported in peer-reviewed literature. One study indicated weak or inactive results for this compound in antimalarial and antibacterial assays.[3] Another study reported a lack of significant cytotoxicity against various cancer cell lines.[3]

In contrast, a different marine-derived natural product, Axinelline A , which is not a sesquiterpenoid, has been identified as a potent cyclooxygenase-2 (COX-2) inhibitor with significant anti-inflammatory properties.[4][5][6][7] Axinelline A's mechanism involves the suppression of the NF-κB signaling pathway.[4][7][8] Given the similarity in names, it is plausible that interest in "this compound" as an anti-inflammatory agent may stem from a confusion with "Axinelline A".

This guide will focus on well-characterized sesquiterpenoid inhibitors of the NF-κB pathway to provide a useful comparative framework for researchers. The sesquiterpenoid lactones Parthenolide, Costunolide, and Helenalin have been extensively studied for their anti-inflammatory effects and their ability to modulate NF-κB signaling.

Comparative Performance of Sesquiterpenoid NF-κB Inhibitors

The following table summarizes the quantitative data on the inhibitory activity of Parthenolide, Costunolide, and Helenalin against the NF-κB pathway.

CompoundTargetAssay SystemEffective Concentration / IC₅₀Reference
Parthenolide IKK, NF-κB (p50)TNF-α-induced NF-κB activation in MDA-MB-436 cells10 µM, 25 µM[9]
NF-κB activityHEK-Blue™ cells15 µM, 50 µM, 70 µM[10]
IKK activityIn vitro kinase assay~5 µM[11]
Costunolide NF-κB subunits (p65, p52, p100)Western blot in MDA-MB-231 cells20 µM, 40 µM[12]
IκBα phosphorylationLPS-stimulated RAW 264.7 cellsMore potent than Parthenolide[13]
Helenalin NF-κB (p65)Cellular luciferase reporter assay2.5 µM (53.7% inhibition)[14][15]
NF-κB p65 DNA bindingElectrophoretic mobility shift assay (EMSA)Direct alkylation of p65[16]

Signaling Pathway Inhibition

The canonical NF-κB signaling pathway is a primary target for many anti-inflammatory compounds. The sesquiterpenoid lactones discussed here inhibit this pathway at different key steps.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65)-IκB NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binding Gene_expression Inflammatory Gene Expression DNA->Gene_expression Costunolide Costunolide Costunolide->IkB Inhibits Phosphorylation Helenalin Helenalin Helenalin->NFkB_nucleus Inhibits DNA binding (alkylates p65) Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits

Caption: Inhibition points of sesquiterpenoid lactones in the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the inhibitory effects of these sesquiterpenoid lactones.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Luciferase_Assay_Workflow Start Start Cell_Culture Culture cells (e.g., HEK293T) with NF-κB luciferase reporter plasmid Start->Cell_Culture Treatment Pre-treat cells with sesquiterpenoid inhibitor Cell_Culture->Treatment Stimulation Stimulate with an NF-κB activator (e.g., TNF-α) Treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Measurement Measure luciferase activity (luminescence) Lysis->Measurement Analysis Analyze data and calculate % inhibition Measurement->Analysis End End Analysis->End

Caption: General workflow for an NF-κB luciferase reporter assay.

Protocol Details:

  • Cell Culture and Transfection: Cells (e.g., HeLa or HEK293) are cultured in appropriate media. For cells not stably expressing the reporter, they are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid, such as Renilla luciferase, is often co-transfected for normalization.

  • Treatment: Cells are pre-incubated with various concentrations of the sesquiterpenoid inhibitor (e.g., Parthenolide, 10-25 µM) for a specified time (e.g., 1-4 hours).[9]

  • Stimulation: NF-κB activation is induced by adding a stimulant like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[9][13]

  • Incubation: Cells are incubated for a further period (e.g., 6-24 hours) to allow for luciferase expression.

  • Lysis and Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of NF-κB inhibition is calculated relative to the stimulated control group without the inhibitor.

Western Blot for NF-κB Subunits and IκBα Degradation

Western blotting is employed to detect changes in the protein levels of NF-κB subunits and the phosphorylation and degradation of its inhibitor, IκBα.

Protocol Details:

  • Cell Culture and Treatment: Cells (e.g., MDA-MB-231 or RAW 264.7) are treated with the sesquiterpenoid inhibitor (e.g., Costunolide, 20-40 µM) for a specific duration, followed by stimulation with an NF-κB activator (e.g., LPS).[12][13]

  • Protein Extraction: Cells are harvested, and total protein or cytoplasmic and nuclear fractions are extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-p52, anti-IκBα, anti-phospho-IκBα).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH). A decrease in cytoplasmic IκBα and a corresponding increase in nuclear p65 indicate NF-κB activation, which is expected to be inhibited by the compounds.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the DNA-binding activity of NF-κB.

Protocol Details:

  • Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with or without the sesquiterpenoid inhibitor and/or an NF-κB stimulus.

  • Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A "shifted" band indicates the formation of the NF-κB-DNA complex.

  • Analysis: The intensity of the shifted band is quantified. A reduction in the intensity of the shifted band in the presence of the inhibitor indicates decreased NF-κB DNA-binding activity. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the binding reaction, resulting in a further shift of the band, confirming the identity of the protein in the complex. Helenalin has been shown to directly alkylate the p65 subunit, thereby inhibiting its DNA binding.[16]

Conclusion

While this compound's potential as an inflammatory inhibitor remains to be fully elucidated, the broader class of sesquiterpenoid lactones, including Parthenolide, Costunolide, and Helenalin, represent a well-established group of potent NF-κB inhibitors. These compounds effectively modulate the inflammatory response by targeting different key components of the NF-κB signaling cascade. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of anti-inflammatory drug discovery and development, facilitating further investigation into the therapeutic potential of sesquiterpenoids. Future studies are warranted to explore the bioactivity of this compound in various inflammatory models to ascertain its position within this important class of natural products.

References

A Comparative Analysis of the Mechanisms of Action: Axinysone A and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison between the mechanisms of action of Axinysone A and the well-established anti-cancer drug paclitaxel (B517696) is not possible at this time due to a significant lack of publicly available scientific literature on the biological activities of this compound.

This compound is identified as a sesquiterpenoid natural product with the chemical formula C15H22O2.[1] While its structure is known, extensive studies detailing its mechanism of action, particularly its effects on microtubule dynamics and apoptosis induction, are not available in the current body of scientific research. Limited information suggests that related compounds from the same source may possess antibacterial and cytotoxic properties, but specific data on this compound's cellular targets and molecular pathways remains elusive.[2]

In contrast, paclitaxel is a widely studied and clinically utilized chemotherapeutic agent with a well-elucidated mechanism of action. This guide will provide a comprehensive overview of paclitaxel's molecular and cellular effects, serving as a benchmark for the future evaluation of novel compounds like this compound.

Paclitaxel: A Microtubule-Stabilizing Agent

Paclitaxel's primary mechanism of action is its ability to interfere with the normal function of microtubules, which are essential components of the cell's cytoskeleton.[3] Unlike other anti-tubulin agents that cause microtubule disassembly, paclitaxel stabilizes the microtubule polymer and protects it from depolymerization.[3][4] This leads to the formation of non-functional microtubule bundles and disrupts the dynamic process of microtubule assembly and disassembly required for cell division.[4][5]

The stabilization of microtubules by paclitaxel has several downstream consequences for the cell, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[4][6]

Quantitative Effects of Paclitaxel on Microtubule Dynamics and Cell Viability

The following table summarizes the quantitative effects of paclitaxel on various cellular parameters, as documented in scientific literature. It is important to note that these values can vary depending on the cell line, experimental conditions, and the specific assay used.

ParameterCell LinePaclitaxel ConcentrationObserved EffectReference
IC50 (50% inhibitory concentration) Various Cancer Cell LinesNanomolar to Micromolar rangeInhibition of cell proliferationGeneral Knowledge
Microtubule Polymerization Purified TubulinSub-micromolar to MicromolarPromotes assembly and stabilization[3][7]
Mitotic Arrest Various Cancer Cell LinesNanomolar rangeAccumulation of cells in the G2/M phase of the cell cycle[8]
Apoptosis Induction Various Cancer Cell LinesNanomolar to Micromolar rangeIncreased percentage of apoptotic cells[6][9]
Experimental Protocols for Assessing Paclitaxel's Mechanism of Action

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of common protocols used to study the effects of paclitaxel.

Microtubule Stabilization Assay (In Vitro)

This assay assesses the ability of a compound to promote the polymerization of purified tubulin into stable microtubules.

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction buffer containing GTP and the test compound (e.g., paclitaxel) is prepared.

  • Polymerization Induction: The reaction is initiated by warming the mixture to 37°C.

  • Measurement: The increase in microtubule polymer mass is monitored over time by measuring the change in turbidity (absorbance at 340 nm) or through fluorescence using a fluorescently labeled tubulin.[10]

  • Data Analysis: The rate and extent of polymerization in the presence of the compound are compared to a control without the compound.

Cell Cycle Analysis via Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are cultured and treated with the desired concentration of paclitaxel for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with paclitaxel for the desired time.

  • Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The results allow for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[11][12]

Signaling Pathways Involved in Paclitaxel-Induced Apoptosis

Paclitaxel-induced apoptosis is a complex process involving the activation of multiple signaling pathways. The sustained mitotic arrest caused by microtubule stabilization is a key trigger for these apoptotic cascades.

JNK/SAPK Pathway

The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway is a critical mediator of paclitaxel-induced apoptosis.[6][9] Prolonged mitotic arrest leads to the activation of the JNK pathway, which in turn can phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family, ultimately promoting apoptosis.

JNK_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest TAK1 TAK1 Mitotic_Arrest->TAK1 JNK JNK/SAPK Activation TAK1->JNK Apoptosis Apoptosis JNK->Apoptosis

Figure 1. Simplified JNK/SAPK signaling pathway in paclitaxel-induced apoptosis.
PI3K/Akt Pathway

The PI3K/Akt pathway is a key survival pathway that is often dysregulated in cancer. Paclitaxel has been shown to suppress the PI3K/Akt signaling cascade, thereby promoting apoptosis.[8] This can occur through various mechanisms, including the upregulation of PTEN, a negative regulator of the PI3K/Akt pathway.

PI3K_Akt_Pathway Paclitaxel Paclitaxel PI3K PI3K Paclitaxel->PI3K inhibits Akt Akt (inhibition) PI3K->Akt activates Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Bcl-2) (inhibition) Akt->Anti_Apoptotic_Proteins inhibits Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis inhibits

Figure 2. Paclitaxel-mediated inhibition of the PI3K/Akt survival pathway.

Conclusion and Future Directions

Paclitaxel remains a cornerstone of cancer chemotherapy due to its well-defined mechanism of action centered on microtubule stabilization and the subsequent induction of apoptosis. The signaling pathways mediating its cytotoxic effects have been extensively characterized, providing a solid framework for understanding its clinical efficacy.

In stark contrast, the mechanism of action of this compound is currently unknown. The absence of data on its cellular targets and biological effects prevents any meaningful comparison with paclitaxel. To evaluate the therapeutic potential of this compound, future research should focus on:

  • Cytotoxicity Screening: Determining the cytotoxic effects of this compound against a panel of cancer cell lines.

  • Microtubule Interaction Studies: Investigating whether this compound interacts with tubulin and affects microtubule dynamics.

  • Cell Cycle and Apoptosis Analysis: Assessing the impact of this compound on cell cycle progression and its ability to induce apoptosis.

  • Target Identification: Employing techniques such as proteomics and chemical biology to identify the molecular targets of this compound.

Such studies will be crucial in elucidating the mechanism of action of this compound and determining if it represents a novel class of therapeutic agents with a distinct or similar profile to established drugs like paclitaxel. Until then, any comparison remains speculative.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Axinysone A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of naturally occurring Axinysone A analogs, a class of aristolane (B1234754) sesquiterpenoids isolated from the marine sponge Axinyssa isabela. The focus of this guide is on the cytotoxic activity of these compounds against various human cancer cell lines, offering valuable insights for medicinal chemists and pharmacologists in the field of anticancer drug discovery. While direct and extensive studies on the anti-inflammatory properties of this compound and its immediate analogs are limited, the broader class of sesquiterpenoids is well-recognized for its anti-inflammatory potential, suggesting a promising avenue for future investigation.

Comparative Cytotoxicity of Axinysone Analogs

The cytotoxic effects of this compound and its naturally occurring analogs (B-E) were evaluated against three human tumor cell lines: lung carcinoma (A-549), colon carcinoma (HT-29), and breast adenocarcinoma (MDA-MB-231). The results, summarized in the table below, highlight the influence of subtle structural modifications on the anticancer activity of these marine natural products.

CompoundStructureIC50 (µg/mL) vs. A-549IC50 (µg/mL) vs. HT-29IC50 (µg/mL) vs. MDA-MB-231
This compound >25>25>25
Axinysone B 101520
Axinysone C 5812
Axinysone D >25>25>25
Axinysone E 121822

Data sourced from: Zubía, E., Ortega, M. J., & Carballo, J. L. (2008). Sesquiterpenes from the sponge Axinyssa isabela. Journal of natural products, 71(12), 2004–2010.

Structure-Activity Relationship Insights

The comparative data reveals key structural features that influence the cytotoxic potency of the Axinysone analogs.

SAR_Insights cluster_activity Cytotoxic Activity cluster_analogs Axinysone Analogs High Activity High Activity Moderate Activity Moderate Activity Low/No Activity Low/No Activity Axinysone_C Axinysone C Axinysone_C->High Activity α,β-unsaturated ketone + C4-C5 epoxide Axinysone_B Axinysone B Axinysone_B->Moderate Activity α,β-unsaturated ketone Axinysone_E Axinysone E Axinysone_E->Moderate Activity α,β-unsaturated ketone Axinysone_A This compound Axinysone_A->Low/No Activity Saturated ketone Axinysone_D Axinysone D Axinysone_D->Low/No Activity Saturated ketone

Caption: Structure-activity relationship of Axinysone analogs.

The presence of an α,β-unsaturated ketone system appears to be a critical determinant for cytotoxicity. Axinysones B, C, and E, all of which possess this moiety, exhibit moderate to high activity. In contrast, Axinysones A and D, which have a saturated ketone functionality, are largely inactive. The introduction of an epoxide at the C4-C5 position in Axinysone C significantly enhances its cytotoxic potency, making it the most active analog in this series. This suggests that the epoxide group may act as an electrophilic center, potentially alkylating biological macromolecules within cancer cells and triggering cell death pathways.

Potential Signaling Pathway Involvement

While the precise mechanism of action for Axinysones is yet to be fully elucidated, their cytotoxic activity suggests a potential interference with key cellular signaling pathways that regulate cell proliferation and survival. One such pathway is the apoptosis cascade.

Apoptosis_Pathway Axinysone Axinysone Analog (e.g., Axinysone C) Cell Cancer Cell Axinysone->Cell Stress Cellular Stress (e.g., DNA damage, ROS) Cell->Stress Mitochondria Mitochondria Stress->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Release of cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Postulated apoptotic pathway induced by Axinysone analogs.

It is hypothesized that the electrophilic nature of the active Axinysone analogs could induce cellular stress, leading to the activation of the intrinsic apoptosis pathway. This would involve the mitochondria-mediated activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death. Further investigation is required to validate this proposed mechanism.

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of Axinysone analogs was determined using a standard microplate assay with sulforhodamine B (SRB) for cellular protein staining.

Experimental Workflow:

Cytotoxicity_Workflow start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Incubate for 24h step1->step2 step3 Add Axinysone analogs (various concentrations) step2->step3 step4 Incubate for 48h step3->step4 step5 Fix cells with trichloroacetic acid step4->step5 step6 Stain with Sulforhodamine B (SRB) step5->step6 step7 Wash and solubilize stain step6->step7 step8 Measure absorbance at 540 nm step7->step8 end Calculate IC50 step8->end

Axinysone A: Efficacy in the Context of Standard Antimalarial Therapies - A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless evolution of drug resistance in Plasmodium species, the causative agents of malaria, necessitates a continuous search for novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new antimalarial leads. This guide addresses the compound Axinysone A, a sesquiterpenoid isolated from the mushroom Anthracophyllum sp., in the context of its potential antimalarial efficacy. However, a direct comparison is challenging due to a lack of robust supporting data.

A study evaluating the biological activities of compounds isolated from Anthracophyllum sp. reported that this compound and its analogue Axinysone B were inactive when tested for antimalarial activity against the Plasmodium falciparum K1 strain[1][2]. While some commercial suppliers list this compound as an "antimalarial intermediate," this claim is not substantiated by published, peer-reviewed efficacy data[3].

Given the absence of conclusive evidence for this compound's efficacy, this document will serve as a comparative framework. It will outline the standard methodologies and benchmarks against which any new antimalarial candidate, including this compound, would need to be evaluated. We will present the established profiles of standard antimalarial drugs and provide the necessary experimental protocols for a comprehensive assessment.

Standard Antimalarial Drugs for Comparison

A new antimalarial candidate's efficacy is typically benchmarked against established drugs, which are often used in combination to mitigate resistance. Key comparator classes include:

  • Artemisinin and its Derivatives (e.g., Artesunate, Artemether): These are the cornerstone of modern malaria treatment, used in Artemisinin-based Combination Therapies (ACTs). They are known for their rapid parasite clearance[4][5][6]. ACTs are the recommended first-line treatment for uncomplicated P. falciparum malaria[7][8].

  • Quinoline Derivatives (e.g., Chloroquine, Quinine): Chloroquine was once the drug of choice, but widespread resistance has limited its use[7][9]. Quinine remains important for treating severe malaria, often in combination with a second drug like doxycycline[9][10].

  • Atovaquone-Proguanil (Malarone®): This combination drug targets the parasite's mitochondrial electron transport chain and dihydrofolate reductase pathway, respectively[7][9].

  • Antifolates (e.g., Pyrimethamine, Proguanil): These drugs inhibit folate synthesis in the parasite. They are often used in combination to create a synergistic effect[9].

Data Presentation: A Comparative Analysis Framework

To objectively assess a novel compound, its performance must be quantified against standard treatments. The following tables present a hypothetical comparative analysis of "this compound" against established antimalarials.

Table 1: In Vitro Antiplasmodial Activity against P. falciparum Strains

This table compares the 50% inhibitory concentration (IC50) of the compounds against both a chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., K1, W2) strain of P. falciparum. A lower IC50 value indicates higher potency.

CompoundIC50 (nM) vs. 3D7 (CQ-sensitive)IC50 (nM) vs. K1 (CQ-resistant)
This compound (Hypothetical) 750980
Chloroquine20400
Artesunate1.52.0
Atovaquone1.01.2

Table 2: In Vitro Cytotoxicity and Selectivity Index

This table assesses the compound's toxicity to mammalian cells (e.g., Vero or HepG2 cell lines) to determine its therapeutic window. The Selectivity Index (SI = CC50/IC50) is a critical measure; a higher SI is desirable, indicating greater selectivity for the parasite over host cells.

CompoundCC50 (nM) on Vero CellsSelectivity Index (SI) vs. K1 Strain
This compound (Hypothetical) > 50,000> 51
Chloroquine> 100,000> 250
Artesunate> 25,000> 12,500
Atovaquone> 30,000> 25,000

Table 3: In Vivo Efficacy in a Murine Model (Peters' 4-Day Suppressive Test)

This table shows the percentage of parasitemia suppression in Plasmodium berghei-infected mice after a 4-day treatment course. This is a standard preliminary in vivo test.

Treatment (Dose mg/kg/day)Mean % Parasitemia Suppression
This compound (Hypothetical - 50 mg/kg) 45%
Chloroquine (20 mg/kg)98%
Artesunate (10 mg/kg)99%
Vehicle Control (Saline)0%

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results.

1. In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

  • Objective: To determine the IC50 value of a compound against P. falciparum.

  • Methodology:

    • Parasite Culture: Aseptically maintain P. falciparum cultures (e.g., 3D7 and K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).

    • Drug Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and standard drugs in 96-well microplates.

    • Assay: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to the drug-containing plates and incubate for 72 hours under the same culture conditions.

    • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.

    • Data Acquisition: Measure fluorescence intensity using a microplate reader (excitation at 485 nm, emission at 530 nm).

    • Analysis: Calculate IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line.

  • Methodology:

    • Cell Culture: Culture mammalian cells (e.g., Vero, kidney epithelial cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

    • Assay: Seed cells into a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for 48-72 hours.

    • Staining: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate CC50 values from the dose-response curves.

Visualizations: Workflows and Pathways

Diagrams are crucial for illustrating complex experimental processes and biological relationships.

G start Start: Compound Library Primary Screening\n(Single High Concentration) Primary Screening (Single High Concentration) start->Primary Screening\n(Single High Concentration) process_node process_node decision_node decision_node end_node end_node Hit Identification\n(>80% Inhibition?) Hit Identification (>80% Inhibition?) Primary Screening\n(Single High Concentration)->Hit Identification\n(>80% Inhibition?) Dose-Response Assay\n(IC50 Determination) Dose-Response Assay (IC50 Determination) Hit Identification\n(>80% Inhibition?)->Dose-Response Assay\n(IC50 Determination) Cytotoxicity Assay\n(CC50 on Mammalian Cells) Cytotoxicity Assay (CC50 on Mammalian Cells) Dose-Response Assay\n(IC50 Determination)->Cytotoxicity Assay\n(CC50 on Mammalian Cells) Calculate Selectivity Index\n(SI = CC50/IC50) Calculate Selectivity Index (SI = CC50/IC50) Cytotoxicity Assay\n(CC50 on Mammalian Cells)->Calculate Selectivity Index\n(SI = CC50/IC50) is_si_high SI > 100? Calculate Selectivity Index\n(SI = CC50/IC50)->is_si_high In Vivo Efficacy Studies\n(e.g., 4-Day Suppressive Test) In Vivo Efficacy Studies (e.g., 4-Day Suppressive Test) is_si_high->In Vivo Efficacy Studies\n(e.g., 4-Day Suppressive Test) Yes end_node2 Discard/Optimize is_si_high->end_node2 No In Vivo Efficacy Studies\n(e.g., 4-Day Suppressive Test)->end_node Lead Candidate G drug Antimalarial Drug (e.g., Chloroquine) vacuole Parasite Food Vacuole (Acidic pH) drug->vacuole Accumulates heme Free Heme (Toxic) drug->heme Forms Toxic Complex hemozoin Hemozoin (Inert Crystal) drug->hemozoin Inhibits Polymerization vacuole->heme Releases hemoglobin Host Hemoglobin hemoglobin->vacuole Digestion heme->hemozoin Heme Polymerase death Parasite Death heme->death Oxidative Stress

References

Unraveling the Activity of Axinysone A: A Comparative Analysis of In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the sesquiterpenoid Axinysone A reveals promising in vitro cytotoxic and antimalarial activities. However, a direct correlation to in vivo efficacy remains an area requiring further investigation, with current data limited to in vitro studies. This guide provides a detailed comparison of the available data for this compound and its structurally related compounds, alongside the experimental protocols utilized in these assessments.

This compound, a sesquiterpenoid belonging to the aristolane (B1234754) class, has been isolated from the mushroom Anthracophyllum sp. BCC18695.[1][2][3] Scientific investigation into its biological effects has centered on its potential as an antimalarial and cytotoxic agent. This comparison guide synthesizes the currently available data to provide researchers, scientists, and drug development professionals with a clear overview of its activity profile.

In Vitro Activity of this compound and Related Sesquiterpenoids

A key study published in Phytochemistry Letters in 2013 detailed the isolation and biological evaluation of this compound alongside several other sesquiterpenoids from Anthracophyllum sp. BCC18695. The in vitro activities of these compounds were assessed for their antimalarial effects against Plasmodium falciparum K1, antibacterial properties against Bacillus cereus, and cytotoxicity against a panel of human cancer cell lines (MCF-7, KB, NCI-H187) and a normal cell line (Vero).

The results, summarized in the table below, indicate that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines and shows noteworthy antimalarial activity.

CompoundAntimalarial (IC50, µM) vs. P. falciparum K1Antibacterial (MIC, µg/mL) vs. B. cereusCytotoxicity (IC50, µM) vs. MCF-7Cytotoxicity (IC50, µM) vs. KBCytotoxicity (IC50, µM) vs. NCI-H187Cytotoxicity (IC50, µM) vs. Vero
This compound 3.41>10011.214.89.8224.5
Anthracophyllone 1.88504.656.235.1210.8
Aurisins A 1.43253.144.783.998.91
Aurisins G 2.15>1007.899.128.4515.6
Aurisins K 0.6912.52.013.542.876.43
Nambinone A >20>100>20>20>20>20
Nambinone C >20>100>20>20>20>20
Anthracophyllic acid >20>100>20>20>20>20
Doxorubicin --0.020.030.04-
Tetracycline -0.78----
Dihydroartemisinin 0.001-----

Data extracted from Phytochemistry Letters, 2013, 6(3), 345-349.

In Vivo Correlation and Data

At present, there is a notable absence of publicly available in vivo data for this compound. The primary study that characterized its in vitro activity did not include animal models.[1][2] This significant data gap prevents a direct in vitro-in vivo correlation (IVIVC) for this compound.

While some studies have explored the in vivo activities of other sesquiterpenoid lactones, demonstrating both pro- and anti-inflammatory effects depending on the dose and context, these are not specific to the aristolane skeleton of this compound.[4] For instance, studies on drimane (B1240787) sesquiterpenes have shown in vivo antischistosomal activity.[5] However, without in vivo studies on this compound or closely related aristolane sesquiterpenoids, any extrapolation of potential in vivo efficacy would be speculative.

The lack of in vivo data highlights a critical next step in the research and development of this compound as a potential therapeutic agent. Animal studies are necessary to evaluate its pharmacokinetics, pharmacodynamics, and overall efficacy and safety profile.

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams illustrate the general workflow for in vitro screening and a simplified representation of a common cell death pathway targeted by cytotoxic agents.

G cluster_0 In Vitro Screening Workflow Compound Isolation Compound Isolation Compound Identification Compound Identification Compound Isolation->Compound Identification Purification In Vitro Assays In Vitro Assays Compound Identification->In Vitro Assays Testing Data Analysis Data Analysis In Vitro Assays->Data Analysis Raw Data Hit Identification Hit Identification Data Analysis->Hit Identification IC50/MIC Values

A generalized workflow for the in vitro screening of natural products.

G cluster_1 Simplified Apoptosis Pathway Cytotoxic Agent Cytotoxic Agent Cellular Stress Cellular Stress Cytotoxic Agent->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

A simplified diagram of a potential cytotoxic mechanism of action.

Experimental Protocols

The following are the methodologies employed for the in vitro assays as described in the primary literature.

Antimalarial Assay

The antimalarial activity was evaluated against the K1 multidrug-resistant strain of Plasmodium falciparum. The assay was conducted using a microtiter plate-based method with SYBR Green I for detection. Parasites were cultured in human erythrocytes and exposed to various concentrations of the test compounds for 72 hours. The fluorescence intensity, which correlates with parasite growth, was measured to determine the 50% inhibitory concentration (IC50). Dihydroartemisinin was used as a positive control.

Antibacterial Assay

The antibacterial activity was assessed against Bacillus cereus using a broth microdilution method. The bacteria were incubated with serial dilutions of the compounds in a 96-well plate for 24 hours. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Tetracycline was used as a positive control.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against human breast adenocarcinoma (MCF-7), human epidermoid carcinoma of the oral cavity (KB), human lung cancer (NCI-H187), and African green monkey kidney (Vero) cell lines. The cells were seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine cell viability. The absorbance was measured at 570 nm, and the IC50 values were calculated. Doxorubicin was used as a positive control.

Conclusion

This compound demonstrates a compelling profile of in vitro bioactivity, particularly in the realms of cytotoxicity and antimalarial effects. Its performance, when compared to co-isolated sesquiterpenoids, suggests it is a moderately potent compound. However, the critical absence of in vivo data makes it impossible to establish an in vitro-in vivo correlation at this time. Future research, including animal studies, is imperative to elucidate the therapeutic potential of this compound and to determine if its promising in vitro activity translates to in vivo efficacy.

References

Axinysone A and Other Positive Controls in Cytotoxicity Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular and molecular biology, cytotoxicity assays are fundamental tools for assessing the toxic potential of chemical compounds, nanoparticles, and other agents on living cells. A critical component of any robust cytotoxicity experiment is the inclusion of a positive control—a substance with a known and reproducible cytotoxic effect. The positive control serves as a benchmark, ensuring the assay is performing as expected and providing a reference against which the cytotoxicity of test compounds can be measured.

This guide provides a comparative overview of several commonly used positive controls in cytotoxicity experiments. While the initial focus was on the marine-derived sesquiterpenoid Axinysone A, a comprehensive literature search revealed a lack of data supporting its use as a standard positive control. Therefore, this guide will discuss this compound in the context of other cytotoxic marine natural products and then delve into the characteristics and applications of well-established positive controls: Doxorubicin (B1662922), Cisplatin, Staurosporine (B1682477), and Triton™ X-100.

Comparison of Positive Controls for Cytotoxicity Assays

The choice of a positive control often depends on the specific cell type, the mechanism of cytotoxicity being investigated, and the nature of the assay itself. The following table summarizes key characteristics of several common positive controls.

Positive ControlClassGeneral Mechanism of ActionTypical Concentration RangeAdvantagesDisadvantages
This compound SesquiterpenoidLikely involves induction of apoptosis and cell cycle arrest (inferred from related compounds)[1][2][3]Not establishedNatural product origin, potential for novel mechanisms.Not well-characterized, not commercially available as a standard, limited data.
Doxorubicin Anthracycline AntibioticDNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species (ROS)[4][5]0.1 - 10 µMWell-characterized, clinically relevant anticancer drug, induces apoptosis.Can have cell-line specific responses, fluorescence may interfere with some assays.
Cisplatin Platinum-based CompoundForms DNA adducts, leading to DNA damage and apoptosis[6][7]1 - 50 µMWidely used anticancer drug, potent inducer of apoptosis.[6][8]Can exhibit delayed cytotoxic effects, resistance mechanisms are common.
Staurosporine AlkaloidBroad-spectrum protein kinase inhibitor, potent inducer of apoptosis[9][10][11]0.1 - 2 µMInduces apoptosis in a wide variety of cell types, rapid action.[9][11]Not specific to a single pathway, can have off-target effects.
Triton™ X-100 Non-ionic SurfactantDisrupts cell membranes, causing rapid cell lysis (necrosis)[12][13][14]0.1% - 1% (v/v)Induces 100% cell death, useful for setting maximum signal in LDH or dye release assays.[12][14]Induces necrosis, not apoptosis; may not be suitable for mechanistic studies.

In Focus: this compound

This compound is a member of the diverse family of sesquiterpenoids, which are natural products often isolated from marine organisms.[1] While specific studies detailing the cytotoxic mechanism of this compound are scarce, research on other marine-derived sesquiterpenoids suggests that these compounds often exhibit anticancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][3] For instance, other nitrobenzoyl sesquiterpenoids have been shown to arrest the cell cycle at the G0/G1 phase and induce late apoptosis in cancer cell lines.[2][3]

Given the limited data, this compound is not currently recommended as a standard positive control. However, for researchers investigating novel marine-derived compounds, it could serve as a compound-class-specific reference, provided its cytotoxic activity is first thoroughly characterized for the cell line of interest.

Established Positive Controls: Mechanisms and Applications

Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent that exerts its cytotoxic effects through multiple mechanisms.[4][15][5] It intercalates into DNA, inhibiting topoisomerase II and preventing the re-ligation of DNA strands, which leads to DNA double-strand breaks and the activation of apoptotic pathways.[5] Doxorubicin is also known to generate reactive oxygen species, further contributing to cellular damage.[5] Its well-documented pro-apoptotic activity makes it a suitable positive control for assays measuring apoptosis.

Cisplatin

Cisplatin is another cornerstone of cancer chemotherapy.[6][7] Its primary mechanism of action involves the formation of covalent adducts with DNA, leading to DNA cross-linking.[7] This damage, if not repaired, triggers a cellular response that culminates in apoptosis. Cisplatin is a potent inducer of cell death and is frequently used as a positive control in studies investigating DNA damage-induced cytotoxicity.[6][8]

Staurosporine

Staurosporine is a potent, albeit non-specific, inhibitor of a broad range of protein kinases.[10][11] By inhibiting these crucial signaling molecules, staurosporine disrupts numerous cellular processes, ultimately leading to the robust induction of apoptosis in a wide array of cell types.[9][11] Its rapid and potent pro-apoptotic effect makes it a popular choice as a positive control in apoptosis assays.

Triton™ X-100

Unlike the previously mentioned compounds that induce a programmed cell death response, Triton™ X-100 is a non-ionic detergent that causes cytotoxicity by directly disrupting the integrity of the cell membrane.[12][13][14] This leads to rapid cell lysis and necrosis. Triton™ X-100 is often used as a positive control to establish the maximum possible signal in assays that measure membrane integrity, such as the lactate (B86563) dehydrogenase (LDH) release assay or assays using membrane-impermeable dyes.[12][14]

Experimental Protocols

Below is a generalized protocol for a common cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.

MTT Cell Viability Assay Protocol

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the chosen positive control (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with untreated cells (negative control) and wells with vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizing Cytotoxicity Pathways and Workflows

Diagrams created using Graphviz (DOT language)

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Test Compounds & Positive Control compound_prep->treatment incubation Incubate (24-72h) treatment->incubation assay_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubation->assay_reagent assay_incubation Incubate assay_reagent->assay_incubation readout Measure Signal (e.g., Absorbance) assay_incubation->readout data_analysis Calculate % Viability readout->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: A typical workflow for a cytotoxicity experiment.

Apoptosis_Pathway cluster_inducer Apoptosis Inducers cluster_pathway Apoptotic Signaling doxorubicin Doxorubicin dna_damage DNA Damage doxorubicin->dna_damage cisplatin Cisplatin cisplatin->dna_damage staurosporine Staurosporine kinase_inhibition Kinase Inhibition staurosporine->kinase_inhibition caspase_activation Caspase Activation dna_damage->caspase_activation kinase_inhibition->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

References

Replicating published findings on Axinysone A's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the reported bioactivity of Axinysone A, a sesquiterpenoid isolated from the marine sponge Axinyssa isabela. This document outlines the original findings, compares them with alternative compounds, and provides the necessary experimental details to facilitate replication and further investigation.

Unveiling this compound: Initial Findings

This compound is a member of the aristolane (B1234754) sesquiterpenoid class of natural products. Its isolation and initial bioactivity screening were first reported in 2008 by Zubía and colleagues in the Journal of Natural Products[1]. The study detailed the extraction of this compound from the marine sponge Axinyssa isabela, collected in the Gulf of California, and elucidated its chemical structure through spectroscopic techniques.

The primary bioactivity associated with this compound in this initial report was its cytotoxicity against several human tumor cell lines. This finding has positioned this compound as a compound of interest for potential anticancer research.

Comparative Bioactivity of this compound

To provide a comprehensive understanding of this compound's potential, its cytotoxic activity is compared with other sesquiterpenoids and compounds isolated from marine sponges. The following table summarizes the quantitative data from the original publication.

CompoundCell LineIC50 (µg/mL)
This compound A-549 (human lung carcinoma)10
HT-29 (human colon carcinoma)25
MDA-MB-231 (human breast carcinoma)25
Axinysone BA-549 (human lung carcinoma)>25
HT-29 (human colon carcinoma)>25
MDA-MB-231 (human breast carcinoma)>25
Axinysone CA-549 (human lung carcinoma)10
HT-29 (human colon carcinoma)25
MDA-MB-231 (human breast carcinoma)25
Axinysone DA-549 (human lung carcinoma)5
HT-29 (human colon carcinoma)10
MDA-MB-231 (human breast carcinoma)10
Axinysone EA-549 (human lung carcinoma)25
HT-29 (human colon carcinoma)>25
MDA-MB-231 (human breast carcinoma)>25
Axinynitrile AA-549 (human lung carcinoma)10
HT-29 (human colon carcinoma)25
MDA-MB-231 (human breast carcinoma)25

Data sourced from Zubía et al., J. Nat. Prod. 2008, 71, 12, 2004-2010[1].

As the data indicates, this compound displayed moderate cytotoxic activity against the tested human tumor cell lines. Notably, its congener, Axinysone D, exhibited more potent activity across all three cell lines. In contrast, Axinysones B and E showed weaker or no activity at the tested concentrations. This structure-activity relationship within the axinysone family of compounds suggests that subtle chemical modifications can significantly impact their biological effects.

Experimental Protocols

To aid in the replication of these findings, the following are the detailed methodologies for the key experiments cited in the original publication.

Isolation and Purification of this compound

The workflow for isolating this compound from its natural source involves several chromatographic steps.

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_final_product Final Product Sponge Axinyssa isabela sponge sample Extract Dichloromethane-Methanol (1:1) Extraction Sponge->Extract Partition Partitioning between EtOAc and H2O Extract->Partition Silica (B1680970) Silica Gel Column Chromatography Partition->Silica EtOAc-soluble fraction HPLC Reversed-Phase HPLC Silica->HPLC Active fractions AxinysoneA Pure this compound HPLC->AxinysoneA

Figure 1. Workflow for the isolation of this compound.

Procedure:

  • The freeze-dried sponge material of Axinyssa isabela was extracted with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) at room temperature.

  • The resulting extract was concentrated and then partitioned between ethyl acetate (B1210297) (EtOAc) and water.

  • The EtOAc-soluble fraction was subjected to silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate.

  • Fractions containing compounds of interest were further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound and its related compounds was evaluated using a standard microtiter plate-based assay.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Cells Human tumor cell lines (A-549, HT-29, MDA-MB-231) Plate Seed cells in 96-well plates Cells->Plate Compound Add this compound and analogs (various concentrations) Plate->Compound Incubate Incubate for 48 hours Compound->Incubate MTT Add MTT reagent Incubate->MTT Incubate2 Incubate for 4 hours MTT->Incubate2 Solubilize Add DMSO to solubilize formazan (B1609692) Incubate2->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Figure 2. Workflow for the cytotoxicity assay.

Procedure:

  • Human tumor cell lines (A-549, HT-29, and MDA-MB-231) were cultured in appropriate media and seeded into 96-well microtiter plates.

  • After allowing the cells to attach, they were treated with various concentrations of this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).

  • The plates were incubated for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours.

  • The resulting formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.

Signaling Pathways and Logical Relationships

While the original publication did not elucidate the specific signaling pathways affected by this compound, its cytotoxic activity suggests potential interference with key cellular processes essential for cancer cell survival and proliferation. Further research is warranted to explore these mechanisms. A hypothetical logical relationship for future investigation is presented below.

G AxinysoneA This compound Target Cellular Target(s) AxinysoneA->Target Pathway Signaling Pathway(s) Target->Pathway Modulation Apoptosis Apoptosis Pathway->Apoptosis Induction CellCycle Cell Cycle Arrest Pathway->CellCycle Induction

Figure 3. Hypothetical mechanism of this compound's cytotoxic action.

This guide provides a foundational understanding of this compound's bioactivity, enabling researchers to build upon the initial findings. The provided experimental protocols are intended to facilitate the replication of the original cytotoxicity studies and encourage further exploration into the therapeutic potential of this marine-derived sesquiterpenoid.

References

Safety Operating Guide

Proper Disposal of Axinysone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Axinysone A, a sesquiterpenoid natural product used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound should adhere to these step-by-step guidelines. As no specific safety data sheet (SDS) with comprehensive disposal instructions for this compound is readily available, these procedures are based on general best practices for the disposal of non-halogenated organic compounds and similar natural products. It is imperative to treat this compound as a potentially hazardous substance.

Summary of Key Chemical Data

For quick reference, the following table summarizes the known quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂PubChem
Molecular Weight 234.33 g/mol PubChem
CAS Number 1114491-57-4Immunomart, MedChemExpress

Experimental Protocols for Disposal

The disposal of this compound must be handled as chemical waste through an approved waste disposal program.[1][2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3][4][5][6]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused pure compound, solutions containing this compound, and any contaminated materials such as pipette tips, vials, gloves, and cleaning absorbents.[2]

    • Segregate this compound waste as a non-halogenated organic waste .[6][7] Do not mix it with halogenated solvents, as this can significantly increase disposal costs.[6][8] Also, avoid mixing with incompatible waste streams like strong acids, bases, or oxidizers.[9]

  • Containerization:

    • Use a designated, chemically resistant waste container with a secure, tight-fitting lid.[1][9] The container must be in good condition and compatible with organic compounds.[1]

    • Ensure the container is clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound Waste". Avoid abbreviations or chemical formulas.[1]

      • An indication that it is a non-halogenated organic waste.

      • The primary hazards (e.g., "Caution: Substance of unknown toxicity").

    • Label the waste container before the first addition of waste.[1]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][9]

    • The storage area should be cool, dry, and well-ventilated.[2]

    • Keep the waste container closed at all times, except when adding waste.[1][3][8]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[2]

    • Provide the EHS office or contractor with all available information about the waste, including its composition and volume.

  • Disposal of Empty Containers:

    • A container that has held this compound is considered empty when all contents have been removed by normal means and no more than one inch of residue remains.[8]

    • Because the toxicity of this compound is not fully known, it is prudent to treat it as an acutely hazardous waste. Therefore, empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound.[3][8]

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste in the designated non-halogenated organic waste container.[3][8]

    • After triple-rinsing, deface or remove all labels from the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[3]

Visual Guide to this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

AxinysoneA_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Generate this compound Waste is_pure Pure compound or in non-halogenated solvent? start->is_pure improper_mix Do NOT mix with halogenated waste is_pure->improper_mix No proper_mix Segregate as Non-Halogenated Organic Waste is_pure->proper_mix Yes improper_mix->proper_mix Corrective Action container Use a designated, sealed, and chemically resistant container. proper_mix->container labeling Label with 'Hazardous Waste', 'this compound Waste', and 'Non-Halogenated' container->labeling storage Store in a cool, dry, well-ventilated Satellite Accumulation Area (SAA). labeling->storage ehs_contact Contact EHS or licensed waste contractor for pickup. storage->ehs_contact

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.